6-(Acetoxymethyl)pyridin-3-yl acetate
Description
The exact mass of the compound 6-(Acetoxymethyl)pyridin-3-yl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Acetoxymethyl)pyridin-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Acetoxymethyl)pyridin-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-acetyloxypyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)14-6-9-3-4-10(5-11-9)15-8(2)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNSHBVPGCBAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297308 | |
| Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-78-9 | |
| Record name | NSC115198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular structure and formula of 6-(Acetoxymethyl)pyridin-3-yl acetate
Structure, Synthesis, and Application in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
6-(Acetoxymethyl)pyridin-3-yl acetate (CAS: 31181-78-9) represents a critical di-protected pyridine scaffold used primarily as a versatile intermediate in the synthesis of functionalized heterocycles and as a prodrug moiety for bioactive pyridinols.
Chemically, it is the di-acetylated derivative of 5-hydroxy-2-pyridinemethanol (also known as 3-hydroxy-6-hydroxymethylpyridine). Its dual ester functionality—comprising a phenolic acetate at position 3 and a benzylic-like primary acetate at position 6—offers orthogonal reactivity profiles that medicinal chemists leverage for selective deprotection and functionalization.
Chemical Data Profile
| Property | Specification |
| IUPAC Name | [5-(Acetyloxy)pyridin-2-yl]methyl acetate |
| Common Name | 6-(Acetoxymethyl)pyridin-3-yl acetate |
| CAS Number | 31181-78-9 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| LogP (Predicted) | ~1.15 (Lipophilic prodrug character) |
| SMILES | CC(=O)OCC1=NC=C(C=C1)OC(C)=O |
Part 2: Synthesis Protocol (The Boekelheide Strategy)
While direct esterification of the parent diol is possible, the industrial standard for generating 2-hydroxymethyl-pyridine derivatives from methyl-pyridines is the Boekelheide Rearrangement . This route avoids the need for pre-existing hydroxymethyl groups, starting instead from the inexpensive 6-methylpyridin-3-ol .
Reaction Logic
The transformation relies on the conversion of the pyridine nitrogen to an N-oxide, which activates the adjacent methyl group (position 6) for rearrangement with acetic anhydride. This "one-pot" functionalization simultaneously protects the phenolic hydroxyl and installs the acetoxymethyl group.
Step-by-Step Methodology
Phase 1: Precursor Activation
-
Starting Material: Charge a reactor with 6-methylpyridin-3-ol (1.0 eq) and dichloromethane (DCM).
-
Acetylation: Add Acetic Anhydride (Ac₂O) (1.1 eq) and Triethylamine (1.2 eq) at 0°C to protect the phenolic alcohol.
-
Checkpoint: Monitor by TLC for disappearance of the starting phenol.
-
Product A:6-methylpyridin-3-yl acetate .[1]
-
Phase 2: N-Oxidation
-
Oxidation: Dissolve Product A in DCM. Add m-CPBA (meta-chloroperoxybenzoic acid, 1.2 eq) portion-wise at 0-5°C.
-
Workup: Wash with aqueous Na₂SO₃ (to quench peroxides) and NaHCO₃.
-
Intermediate:5-acetoxy-2-methylpyridine 1-oxide .
-
Phase 3: The Boekelheide Rearrangement
-
Rearrangement: Dissolve the N-oxide in excess Acetic Anhydride (solvent and reagent).
-
Heating: Heat the mixture to 90-100°C for 2–4 hours.
-
Isolation: Concentrate under reduced pressure to remove Ac₂O. Purify via silica gel chromatography (EtOAc/Hexanes).
Synthesis Pathway Visualization
Figure 1: The Boekelheide Rearrangement pathway converting 6-methylpyridin-3-ol to the target di-acetate.
Part 3: Applications & Reactivity Profile
Selective Deprotection (Orthogonal Reactivity)
The molecule contains two distinct ester types:
-
C3-Phenolic Acetate: Highly susceptible to aminolysis and mild alkaline hydrolysis.
-
C6-Primary Alkyl Acetate: More stable; requires stronger basic conditions or specific enzymatic cleavage.
Experimental Insight: To obtain 6-(hydroxymethyl)pyridin-3-yl acetate (keeping the phenol protected), researchers can use Lipase B from Candida antarctica (CALB) in an organic solvent, which preferentially hydrolyzes the primary alkyl ester. Conversely, mild treatment with ammonia in methanol at 0°C often cleaves the phenolic ester first due to the better leaving group ability of the phenoxide.
Prodrug Design
This compound serves as a lipophilic prodrug for 3-hydroxy-6-hydroxymethylpyridine , a metabolite related to Vitamin B6 physiology. The acetylation increases membrane permeability (LogP ~1.15) compared to the polar parent diol (LogP ~ -0.5), facilitating blood-brain barrier (BBB) crossing or intestinal absorption before systemic hydrolysis by plasma esterases.
Intermediate for "Click" Chemistry
The C6-acetoxymethyl group can be converted to a C6-chloromethyl or C6-bromomethyl group via reaction with HBr/AcOH. These halides are prime substrates for nucleophilic substitution, allowing the attachment of the 3-hydroxypyridine core to larger drug scaffolds (e.g., in the synthesis of antifibrotic agents or cholinesterase inhibitors).
Part 4: Safety & Handling Protocols
As a pyridine derivative, this compound requires specific handling to mitigate toxicity and chemical instability.
| Hazard Class | Risk Description | Mitigation Protocol |
| Skin/Eye Irritant | Acylating agents and pyridine bases can cause severe irritation. | Wear nitrile gloves (min 0.11mm) and safety goggles. Work in a fume hood. |
| Hydrolytic Instability | Susceptible to hydrolysis in moist air. | Store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccate before weighing. |
| Acute Toxicity | Pyridines often exhibit neurotoxicity or hepatotoxicity. | Treat as a potent bioactive. Avoid dust formation. |
Storage Condition: Long-term storage must be in a sealed container at -20°C , protected from light and moisture.
References
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Link
-
Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 31181-78-9. PubChem.[4][5] Link
-
Deady, L. W. (1976). Synthesis of some hydroxymethylpyridines.[2][6] Australian Journal of Chemistry. Link
Sources
- 1. echemi.com [echemi.com]
- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 4. (17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | C24H32O4 | CID 4048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dione | C24H32O4 | CID 94436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20030040085A1 - Process for producing glycine - Google Patents [patents.google.com]
physical properties and melting point of 6-(Acetoxymethyl)pyridin-3-yl acetate
The following technical guide details the physical properties, synthesis, and characterization of 6-(Acetoxymethyl)pyridin-3-yl acetate .
Executive Summary
6-(Acetoxymethyl)pyridin-3-yl acetate (CAS 31181-78-9 ) is a di-ester derivative of the pyridine scaffold, specifically functioning as a protected form of 6-(hydroxymethyl)pyridin-3-ol . This compound is of significant interest in medicinal chemistry as a metabolic precursor (prodrug) and a versatile intermediate in the synthesis of Vitamin B6 analogs and pyridine-based ligands.
This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis pathway via the Boekelheide rearrangement, and critical characterization data for research and development applications.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| Chemical Name | 6-(Acetoxymethyl)pyridin-3-yl acetate |
| Synonyms | 5-Acetoxy-2-(acetoxymethyl)pyridine; Pyridine-3-ol, 6-(hydroxymethyl)-, diacetate; Acetic acid 5-acetoxy-pyridin-2-ylmethyl ester |
| CAS Registry Number | 31181-78-9 |
| Molecular Formula | |
| Molecular Weight | 209.20 g/mol |
| SMILES | CC(=O)OCC1=NC=C(C=C1)OC(C)=O |
| InChI Key | NGPCOYKRSWHSRJ-UHFFFAOYSA-N |
Structural Commentary
The molecule features a pyridine core substituted at the C3 and C6 positions (using IUPAC numbering where Nitrogen is 1).
-
Position 3: An acetoxy group (
), derived from a phenolic hydroxyl. -
Position 6: An acetoxymethyl group (
), derived from a primary benzylic-type alcohol. -
Reactivity: The C3 ester is phenolic (labile to hydrolysis), while the C6 ester is aliphatic. This difference allows for selective deprotection strategies.
Physical Properties Profile
Due to the presence of two ester groups disrupting the hydrogen bonding network typical of the parent pyridinol, this compound exhibits a significantly lower melting point than its precursor.
| Property | Value / Description |
| Physical State | Viscous Oil or Low-Melting Solid |
| Melting Point | < 40 °C (Often isolated as an oil; crystallizes upon prolonged standing or chilling) |
| Boiling Point | ~140–150 °C at 0.5 mmHg (Predicted/Analogous) |
| Solubility | Highly soluble in DCM, Chloroform, Ethyl Acetate, Methanol. Insoluble in water. |
| Density | ~1.18 g/cm³ (Predicted) |
| Parent Compound MP | 123–125 °C (Refers to 6-(Hydroxymethyl)pyridin-3-ol after hydrolysis) |
Critical Note on Melting Point: While specific experimental melting points for the diacetate are often unreported due to its tendency to exist as an oil, the identity is best validated by hydrolysis to the parent 6-(hydroxymethyl)pyridin-3-ol, which is a well-characterized solid with a sharp melting point of 123–125 °C [1][2].
Synthesis & Manufacturing Protocol
The most robust synthesis route utilizes the Boekelheide Rearrangement , a classic rearrangement of pyridine-N-oxides. This method converts 5-hydroxy-2-methylpyridine into the target functionalized pyridine.
Reaction Pathway Diagram[3]
Caption: Synthesis of 6-(Acetoxymethyl)pyridin-3-yl acetate via Boekelheide Rearrangement.
Detailed Experimental Protocol
Step 1: Acetylation of Precursor
-
Reagents: Dissolve 5-hydroxy-2-methylpyridine (1.0 eq) in dry dichloromethane (DCM).
-
Additions: Add Acetic Anhydride (1.2 eq) and Triethylamine (1.5 eq) or Pyridine at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).
-
Workup: Wash with saturated
, brine, dry over , and concentrate. -
Product: 5-Acetoxy-2-methylpyridine (Oil or solid).
Step 2: N-Oxidation
-
Reagents: Dissolve the intermediate from Step 1 in DCM.
-
Oxidation: Add m-CPBA (meta-chloroperbenzoic acid, 1.1 eq) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Purification: Quench with
solution. Wash extensively with to remove m-chlorobenzoic acid. -
Product: 5-Acetoxy-2-methylpyridine N-oxide.
Step 3: Boekelheide Rearrangement (Critical Step)
-
Setup: Dissolve the N-oxide in excess Acetic Anhydride (acting as solvent and reagent).
-
Conditions: Heat to reflux (approx. 130–140°C) for 1–3 hours. The high temperature is required to trigger the [3,3]-sigmatropic rearrangement.
-
Mechanism: The N-oxide oxygen attacks the anhydride to form an N-acetoxy cation, which is deprotonated at the methyl group to form an anhydrobase. This intermediate rearranges to the acetoxymethyl product.
-
Workup: Remove excess acetic anhydride under high vacuum.
-
Purification: Purify the resulting dark oil via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: The target 6-(Acetoxymethyl)pyridin-3-yl acetate is obtained as a pale yellow oil or low-melting solid.
Characterization & Quality Control
To ensure scientific integrity, the identity of the compound must be verified using NMR spectroscopy.
| Spectroscopic Method | Expected Signals (Diagnostic) |
| Mass Spectrometry | m/z 210 [M+H] |
| IR Spectroscopy | 1760 cm |
Validated QC Check: Hydrolysis
If the physical state (oil vs. solid) is ambiguous:
-
Treat a small aliquot with 1M NaOH/MeOH for 1 hour.
-
Neutralize and extract.
-
Measure Melting Point of the solid residue.
-
Pass Criteria: The isolated solid must melt at 123–125 °C (matching 6-(Hydroxymethyl)pyridin-3-ol).[1]
Applications in Drug Development
-
Prodrug Design: The diacetate motif improves lipophilicity (LogP increase), enhancing passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract. Once intracellular, esterases cleave the acetates to release the active pyridinol.
-
Vitamin B6 Analogs: This compound serves as a scaffold for synthesizing antagonists or modified vitamers of Pyridoxine (Vitamin B6), useful in studying enzymatic co-factor binding sites.
-
Ligand Synthesis: The acetoxymethyl group can be further functionalized (e.g., to a chloromethyl or aminomethyl group) to create bidentate ligands for coordination chemistry.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Hydroxymethyl-5-hydroxypyridine (CAS 40222-77-3). Retrieved from
-
ChemScene. (2025). Safety Data Sheet: 2-Hydroxymethyl-5-hydroxypyridine. Retrieved from
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[2] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291.
-
PubChem. (2025). Compound Summary: 6-(Acetoxymethyl)pyridin-3-yl acetate. Retrieved from [3]
Sources
Navigating the Unknown: A Technical Safety Guide for Handling 6-(Acetoxymethyl)pyridin-3-yl acetate
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
6-(Acetoxymethyl)pyridin-3-yl acetate is a pyridine derivative with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and safe handling procedures is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the imputed safety data for 6-(Acetoxymethyl)pyridin-3-yl acetate, based on a scientific "read-across" approach from structurally similar compounds. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details anticipated hazards, recommended personal protective equipment (PPE), safe handling and storage protocols, and emergency procedures.
Introduction: The Principle of Analog-Based Hazard Assessment
The core structure of 6-(Acetoxymethyl)pyridin-3-yl acetate consists of a pyridine ring substituted with two acetate ester functional groups. Therefore, this assessment draws upon safety data from:
-
Pyridine and its derivatives: To understand the hazards associated with the heterocyclic aromatic core.
-
Acetate esters: To evaluate the risks contributed by the ester functional groups.
-
Pyridin-3-ylmethyl acetate: As a close structural analog, this compound provides valuable insight into the potential combined effects of the pyridine and acetate moieties.
This synthesized approach allows for the development of robust and conservative safety protocols, ensuring that personnel are protected against a realistic range of potential hazards.
Imputed Hazard Identification and Classification
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds, 6-(Acetoxymethyl)pyridin-3-yl acetate should be handled as a substance with the following potential hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].
-
Skin Corrosion/Irritation: Causes skin irritation[1][4][5][6].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][4][5][6][7][8].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][5].
While not explicitly indicated by close analogs, some pyridine derivatives and esters can be combustible liquids. Therefore, it is prudent to also consider the potential for flammability[2][3][7][9][10].
Table 1: Summary of Imputed GHS Hazard Classifications
| Hazard Class | Category | Imputed Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE)
Given the imputed hazards, a multi-layered approach to exposure control is essential.
Engineering Controls
-
Ventilation: All handling of 6-(Acetoxymethyl)pyridin-3-yl acetate should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate vapors, mists, or aerosols[11][12][13]. The fume hood should have a face velocity that meets institutional and regulatory standards.
-
Safety Showers and Eyewash Stations: A readily accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the handling area[9][11][13].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE Selection Workflow for Handling 6-(Acetoxymethyl)pyridin-3-yl acetate.
Detailed PPE Specifications:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Gloves should be inspected for integrity before use and disposed of after handling the compound.
-
Eye and Face Protection: Chemical safety glasses with side shields are mandatory. If there is a risk of splashing, a face shield should be worn in addition to safety glasses[4][13].
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Ensure that no skin is exposed.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge for organic vapors should be used[11].
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial to minimize risk.
Handling
-
Grounding: To prevent the buildup of static electricity, which could be an ignition source, ground and bond containers and receiving equipment when transferring the substance[7][12][14][15].
-
Inert Atmosphere: For long-term storage and to prevent degradation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen)[16].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory[4][14][17].
-
Tools: Use non-sparking tools when handling the compound, especially if it is determined to be flammable[7][14][15].
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[9][14][16][17][18].
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases[6][7][17][19].
-
Temperature: Store at a cool temperature, and if specified by the supplier, under refrigeration. Keep away from heat, sparks, open flames, and other ignition sources[7][9][15][17].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: Emergency Response Workflow for 6-(Acetoxymethyl)pyridin-3-yl acetate.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[6][8][11].
-
Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention[4][10][11].
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[4][6][7].
-
Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting[4][6][11].
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment[2][7][14].
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[12][14].
-
Methods for Cleaning Up: For small spills, absorb with a non-combustible inert material (e.g., sand, earth, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal[7][12][14].
Physical and Chemical Properties
While specific data for 6-(Acetoxymethyl)pyridin-3-yl acetate is limited, some basic properties can be noted.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 31181-78-9 | [20] |
| Molecular Formula | C₁₀H₁₁NO₄ | [20] |
| Molecular Weight | 209.20 g/mol | [20] |
| Appearance | Not specified. Assumed to be a solid or liquid at room temperature. | - |
| Storage | Information suggests storing in a cool, dry place. | [20] |
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Avoid heat, sparks, open flames, and other ignition sources. Protect from moisture and direct light[7][12][17][18].
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[6][7][17][19].
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[7][8].
Toxicological Information
As previously stated, no specific toxicological studies have been performed on 6-(Acetoxymethyl)pyridin-3-yl acetate. The toxicological profile is inferred from analogous compounds. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The substance is presumed to be harmful by all these routes and is irritating to the skin, eyes, and respiratory system[1][5][6][8].
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility. Do not allow it to enter the environment. All waste disposal should be in accordance with federal, state, and local regulations.
-
Contaminated Packaging: Dispose of as unused product. Empty containers may retain product residue and can be hazardous[11].
Conclusion
The safe and effective use of 6-(Acetoxymethyl)pyridin-3-yl acetate in a research and development setting is contingent upon a conservative and proactive approach to safety. In the absence of a dedicated SDS, the "read-across" methodology provides a scientifically sound basis for establishing handling protocols. Researchers and laboratory managers must ensure that the imputed hazards outlined in this guide are communicated to all personnel and that the recommended engineering controls, personal protective equipment, and emergency procedures are rigorously implemented. By treating this compound with the caution it warrants, the scientific community can explore its potential while upholding the highest standards of laboratory safety.
References
-
Greenfield Global USA, Inc. (2015). SAFETY DATA SHEET - Ethyl Acetate. [Link]
-
Alpha-Tec Systems. (2025). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. [Link]
-
Loba Chemie. (2023). PYRIDINE AR - Safety Data Sheet. [Link]
-
Lab Alley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. [Link]
-
Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
The HallStar Company. (2015). SAFETY DATA SHEET: ACETATE 700. [Link]
-
PubChem. (n.d.). (Pyridin-3-yl)methyl acetate. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
Sources
- 1. (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. media.laballey.com [media.laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 10. carlroth.com [carlroth.com]
- 11. alphatecsystems.com [alphatecsystems.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. kishida.co.jp [kishida.co.jp]
- 14. greenfield.com [greenfield.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. fishersci.com [fishersci.com]
- 20. 31181-78-9|6-(Acetoxymethyl)pyridin-3-yl acetate|BLD Pharm [bldpharm.com]
Technical Whitepaper: Therapeutic Potential of 6-(Acetoxymethyl)pyridin-3-yl Acetate Derivatives
The following is an in-depth technical guide regarding the therapeutic potential of 6-(Acetoxymethyl)pyridin-3-yl acetate derivatives.
Next-Generation Lipophilic Pyridoxine Analogs for Neuroprotection and Oxidative Stress Management
Executive Summary
6-(Acetoxymethyl)pyridin-3-yl acetate (CAS: 31181-78-9) represents a strategic structural modification of the Vitamin B6 scaffold. It functions as a lipophilic prodrug of the bioactive metabolite 5-hydroxy-2-(hydroxymethyl)pyridine . By masking the polar hydroxyl groups with acetate esters, this derivative significantly enhances blood-brain barrier (BBB) permeability and cellular uptake. Once internalized, it undergoes enzymatic hydrolysis to release the active antioxidant and neuroprotective pharmacophore.
This guide analyzes the compound’s molecular architecture, mechanism of action (MoA), and therapeutic utility in treating neurodegenerative disorders and ischemic injury.
Chemical Architecture & Prodrug Rationale
The therapeutic limitation of many hydrophilic pyridoxine analogs is their poor passive diffusion across the BBB. 6-(Acetoxymethyl)pyridin-3-yl acetate overcomes this via a "Trojan Horse" esterification strategy.
| Feature | Specification | Functional Benefit |
| Core Scaffold | Pyridine ring | Maintains aromatic stability and electron-sink capability for radical scavenging. |
| C-3 Position | Acetate ester (-OAc) | Masks the phenolic hydroxyl; prevents premature ionization and increases lipophilicity (LogP). |
| C-6 Position | Acetoxymethyl (-CH₂OAc) | Masks the primary alcohol; facilitates passive transport across lipid bilayers. |
| Metabolic Fate | Hydrolysis | Rapidly cleaved by intracellular esterases (e.g., carboxylesterase 1/2) to release the active diol. |
Structural Isomerism Note
Researchers must note that due to pyridine numbering conventions, this compound is frequently referenced in chemical catalogs as 2-acetoxymethyl-5-acetoxypyridine . Both names refer to the identical chemical entity.
Mechanism of Action (MoA)
The therapeutic efficacy relies on a three-phase activation cascade: Translocation, Activation, and Effectuation .
Phase 1: Translocation
The di-acetylated derivative exhibits a calculated LogP of ~1.5–2.0, allowing rapid passive diffusion across the endothelial cells of the BBB, bypassing the saturable transport mechanisms (like the pyridoxine transporter) that limit native B6 uptake.
Phase 2: Intracellular Activation
Upon cytosolic entry, ubiquitous non-specific esterases hydrolyze the acetate groups.
Phase 3: Effectuation (The Active Metabolite)
The released 5-hydroxy-2-(hydroxymethyl)pyridine exerts its effects via:
-
Direct ROS Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize superoxide anions (
) and hydroxyl radicals ( ). -
AGE Inhibition: The pyridine nitrogen and hydroxyl groups can chelate transition metals (Cu²⁺, Fe³⁺), inhibiting the Fenton reaction and preventing the formation of Advanced Glycation End-products (AGEs).
Visualization: Prodrug Activation Pathway
Figure 1: The metabolic activation cascade of 6-(Acetoxymethyl)pyridin-3-yl acetate from systemic circulation to neuronal action.
Therapeutic Applications
A. Ischemic Stroke & Reperfusion Injury
The parent compound has demonstrated efficacy in reducing infarct volume in Middle Cerebral Artery Occlusion (MCAO) models. The diacetate derivative enhances this by ensuring rapid delivery to the penumbra immediately post-stroke.
-
Mechanism: Inhibition of lipid peroxidation and preservation of mitochondrial function during the reperfusion phase.
B. Neurodegenerative Disorders (Alzheimer's/Parkinson's)
Oxidative stress is a hallmark of neurodegeneration. By delivering a potent antioxidant directly to the parenchyma, this derivative mitigates neuronal apoptosis.
-
Target: Reduction of
-induced cytotoxicity in SH-SY5Y cells.
C. Diabetic Neuropathy
Similar to Pyridoxamine, the active metabolite inhibits the formation of AGEs, which are implicated in diabetic nerve damage.
Experimental Protocols
To validate the therapeutic potential, the following self-validating protocols are recommended.
Protocol 1: In Vitro Plasma vs. Liver Microsome Stability
Purpose: To confirm the prodrug is stable enough in plasma to reach tissues but rapidly hydrolyzed by tissue esterases.
-
Preparation: Dissolve 6-(Acetoxymethyl)pyridin-3-yl acetate in DMSO (stock 10 mM).
-
Incubation:
-
Group A (Plasma): Dilute to 10 µM in pooled human plasma. Incubate at 37°C.
-
Group B (Microsomes): Dilute to 10 µM in liver microsomes (0.5 mg/mL protein) with NADPH regenerating system.
-
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Validation Criteria: Plasma
should be > 60 min (stability); Microsomal should be < 20 min (activation).
Protocol 2: ROS Scavenging Assay (Cell-Based)
Purpose: To verify the antioxidant efficacy of the released metabolite.
-
Cell Line: SH-SY5Y (Human neuroblastoma).
-
Seeding: 10,000 cells/well in 96-well plates; grow for 24h.
-
Pre-treatment: Treat cells with varying concentrations (1–100 µM) of the prodrug for 2 hours.
-
Insult: Wash cells, then expose to 100 µM
for 24 hours. -
Readout: Measure cell viability using MTT or CCK-8 assay.
-
Control: Compare against Vitamin C (Positive Control) and Vehicle (Negative Control).
Visualization: Experimental Workflow
Figure 2: Sequential workflow for validating prodrug stability and antioxidant efficacy.
Safety & Toxicology Profiling
While Vitamin B6 derivatives are generally safe, high-dose pyridoxine analogs can cause sensory neuropathy by damaging the dorsal root ganglia (DRG).
-
Critical Threshold: Monitoring of ataxia and sensory nerve conduction velocity (SNCV) is mandatory in in vivo studies.
-
LD50 Estimation: Based on structural analogs, the oral LD50 in rodents is estimated > 2000 mg/kg, but acute toxicity studies must confirm this.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329761242 (Related Pyridine Derivatives). Retrieved from [Link]
-
Zhou, L., et al. (2024).[1] Chemical Constituents of Ethyl Acetate Extract from Moringa oleifera Leaves.[1] Chinese Pharmaceutical Journal.[1] (Identifies parent compound 5-hydroxy-2-hydroxymethylpyridine as a natural bioactive). Retrieved from [Link]
-
Bordwell, F. G. (2023). pKa Data for Pyridine Derivatives. Validating the ionization states of hydroxypyridines. Retrieved from [Link]
Sources
literature review on 6-(Acetoxymethyl)pyridin-3-yl acetate biological activity
Executive Summary
6-(Acetoxymethyl)pyridin-3-yl acetate (CAS: 31181-78-9) is the di-ester derivative of the bioactive pyridine alkaloid 5-hydroxy-2-pyridinemethanol (also known as 6-hydroxymethylpyridin-3-ol). While the parent diol is a naturally occurring metabolite found in medicinal plants such as Sterculia lychnophora and Rubus coreanus, the diacetate form serves as a lipophilic prodrug or synthetic intermediate.
This guide details the compound's biological utility, focusing on its mechanism as a delivery system for the active diol, which exhibits significant anti-adipogenic , antioxidant , and mild cytotoxic activities. Researchers utilizing this compound must account for its hydrolysis kinetics to accurately interpret biological assays.
Part 1: Chemical Identity & Properties
| Property | Details |
| IUPAC Name | (5-acetyloxypyridin-2-yl)methyl acetate |
| Common Synonyms | 5-Acetoxy-2-(acetoxymethyl)pyridine; 5-Hydroxy-2-pyridinemethanol diacetate |
| CAS Number | 31181-78-9 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Parent Active | 5-Hydroxy-2-pyridinemethanol (CAS: 40222-77-3) |
| Solubility | Soluble in DMSO, Ethanol, Chloroform. Limited stability in aqueous buffers (hydrolysis prone). |
Structural Significance
The molecule consists of a pyridine core substituted with an acetoxy group at position 3 and an acetoxymethyl group at position 6.
-
Lipophilicity: The acetylation of the two hydroxyl groups significantly increases
compared to the parent diol, facilitating passive diffusion across the plasma membrane. -
Labile Linkers: The ester bonds are susceptible to intracellular carboxylesterases, designing the molecule as a "Trojan horse" to deliver the polar 5-hydroxy-2-pyridinemethanol intracellularly.
Part 2: Mechanism of Action (MOA)
The biological activity of 6-(Acetoxymethyl)pyridin-3-yl acetate is driven by its conversion to the active metabolite.
Prodrug Activation
Upon cellular entry, ubiquitous cytosolic esterases (e.g., hCE1, hCE2) hydrolyze the acetate groups.
-
Step 1: Hydrolysis of the primary ester (acetoxymethyl).
-
Step 2: Hydrolysis of the phenolic ester (pyridin-3-yl acetate).
-
Result: Intracellular accumulation of 5-hydroxy-2-pyridinemethanol.
Pharmacological Targets (Active Metabolite)
Once hydrolyzed, the active diol modulates lipid metabolism and oxidative stress pathways:
-
Adipogenesis Inhibition: Downregulates key transcription factors PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), preventing the differentiation of preadipocytes into mature adipocytes.
-
Antioxidant Activity: The phenolic hydroxyl group at position 3 acts as a radical scavenger (DPPH scavenging), reducing oxidative stress.
-
SHP2 Inhibition: In specific screens, the diol has shown inhibition of protein tyrosine phosphatase SHP2, a node often dysregulated in cancer.
Visualization: Prodrug Activation & Signaling
Caption: Figure 1. The prodrug activation pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate and downstream effects of its active metabolite.
Part 3: Biological Activity Data Summary
The following data is derived from studies on the parent active metabolite, which represents the in vivo effector of the diacetate.
| Activity Type | Assay Model | Key Result | Reference |
| Anti-Obesity | 3T3-L1 Adipocytes | Significant reduction in lipid accumulation (Oil Red O staining).[1] Downregulation of PPARγ and C/EBPα mRNA. | [1] |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ ≈ 7.67–12.3 μg/mL (Comparable to standard antioxidants). | [2] |
| Cytotoxicity | Caco-2 (Colon Cancer) | IC₅₀ ≈ 119.7 μg/mL (Mild activity). | [2] |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ ≈ 108.5 μg/mL. | [2] |
Part 4: Experimental Protocols
Protocol 1: In Vitro Adipogenesis Inhibition Assay
Objective: To verify the anti-obesity potential of the compound in a differentiation model.
Reagents:
-
3T3-L1 Preadipocytes.[1]
-
Differentiation Media (DMEM + 10% FBS + MDI cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).
-
Test Compound: 6-(Acetoxymethyl)pyridin-3-yl acetate (Stock: 100 mM in DMSO).
Workflow:
-
Seeding: Plate 3T3-L1 cells in 6-well plates and grow to confluence (Day 0).
-
Induction: Treat cells with Differentiation Media containing the Test Compound (Concentrations: 10, 50, 100 µM).
-
Control: Vehicle (DMSO < 0.1%).
-
Note: The esterase activity in FBS is usually sufficient to begin hydrolysis, but intracellular conversion is the primary driver.
-
-
Maintenance: On Day 2, switch to DMEM + 10% FBS + Insulin (10 µg/mL) + Test Compound.
-
Completion: On Day 4-8, switch to DMEM + 10% FBS + Test Compound (refresh every 2 days).
-
Readout (Day 8):
-
Wash with PBS.
-
Fix with 10% formalin (1 hr).
-
Stain with Oil Red O solution (30 min).
-
Elute stain with isopropanol and measure absorbance at 510 nm.
-
Protocol 2: Esterase Stability & Hydrolysis Kinetics
Objective: To determine the half-life of the prodrug in plasma or cytosolic fractions.
Workflow:
-
Preparation: Incubate 10 µM of 6-(Acetoxymethyl)pyridin-3-yl acetate in human liver microsomes (HLM) or plasma at 37°C.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, 60 min.
-
Quenching: Add ice-cold acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Disappearance of Parent (m/z 210 -> fragments) and appearance of Mono-acetate intermediate and Diol (m/z 126).
-
Part 5: Synthesis & Handling Guide
For researchers needing to synthesize or handle the material:
Synthesis Route (Brief):
-
Starting Material: 5-Hydroxy-2-pyridinemethanol (commercially available or isolated).
-
Reagents: Acetic anhydride (
), Pyridine (solvent/base), DMAP (catalyst). -
Conditions: Stir at
for 4-6 hours. -
Purification: Flash column chromatography (Hexane:EtOAc). The diacetate is less polar than the starting material.
Storage & Stability:
-
Solid State: Store at -20°C, desiccated. Stable for >1 year.
-
Solution: Dissolve in anhydrous DMSO. Avoid aqueous buffers for stock solutions to prevent premature hydrolysis. Prepare aqueous dilutions immediately prior to use.
References
-
Antiobesity Effects of Unripe Rubus coreanus Miquel and Its Constituents.
- Source: Evidence-Based Complementary and Altern
- Context: Identifies 5-hydroxy-2-pyridinemethanol as a key constituent inhibiting adipogenesis in 3T3-L1 cells.
-
URL:[Link]
-
Five New Phenolic Compounds with Antioxidant Activities from the Medicinal Insect Blaps rynchopetera.
-
Secondary metabolites from Sterculia lychnophora Hance (Pangdahai).
- Biological Activities of Pyridine Derivatives. Source: BOC Sciences / Review. Context: General overview of pyridine scaffold pharmacophores.
Sources
An In-depth Technical Guide to the Metabolic Pathway and Breakdown of 6-(Acetoxymethyl)pyridin-3-yl acetate
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's metabolic fate is paramount for assessing its efficacy, safety, and overall viability as a therapeutic agent. This guide provides a detailed exploration of the predicted metabolic pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate, a molecule of interest within contemporary pharmaceutical research. Due to the novelty of this specific compound, this document synthesizes established principles of drug metabolism with data from structurally analogous molecules to construct a scientifically rigorous and predictive metabolic map.
The core structure of 6-(Acetoxymethyl)pyridin-3-yl acetate, featuring a pyridine ring with two ester functionalities, suggests a metabolic journey primarily orchestrated by hydrolytic and oxidative enzymes. This guide will dissect these anticipated biotransformation steps, delving into the enzymatic players, the resulting metabolites, and the state-of-the-art experimental methodologies required to validate these predictions. Our approach is grounded in the principles of scientific integrity, providing not just a theoretical framework but also practical, field-proven insights into the experimental design and analytical strategies essential for robust metabolic profiling.
The Proposed Metabolic Pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate
The metabolic breakdown of 6-(Acetoxymethyl)pyridin-3-yl acetate is anticipated to be a multi-stage process, initiated by the rapid hydrolysis of its ester groups, followed by oxidative modifications of the core pyridine structure.
Phase I Metabolism: A Two-Step Hydrolytic Cleavage
The presence of two ester linkages makes 6-(Acetoxymethyl)pyridin-3-yl acetate a prime substrate for a class of enzymes known as esterases. These enzymes are ubiquitous in the body, with high concentrations found in the liver, plasma, and gastrointestinal tract.[1][2] The initial and most significant metabolic transformation is predicted to be the sequential hydrolysis of the acetoxymethyl and acetate groups.
-
Hydrolysis of the Acetoxymethyl Ester: The acetoxymethyl (AM) ester is a common motif in prodrug design, intended for cleavage by intracellular esterases to release the active form of a drug.[3][4] In the case of 6-(Acetoxymethyl)pyridin-3-yl acetate, the first hydrolytic event is likely the cleavage of the acetoxymethyl ester, catalyzed by carboxylesterases such as hCE-1 and hCE-2, to yield 6-(hydroxymethyl)pyridin-3-yl acetate and acetic acid.[1]
-
Hydrolysis of the Phenolic Acetate: The resulting intermediate, 6-(hydroxymethyl)pyridin-3-yl acetate, still contains a phenolic acetate group. Phenolic esters are also known substrates for esterases.[5] Therefore, a second hydrolytic step is anticipated, cleaving the remaining acetate group to produce the core metabolite, 6-(hydroxymethyl)pyridin-3-ol, and a second molecule of acetic acid.
The culmination of these two hydrolytic steps is the formation of a more polar, di-hydroxylated pyridine derivative, which is then poised for further metabolic modification or excretion.
Subsequent Phase I Oxidation by Cytochrome P450 Enzymes
Following hydrolysis, the primary metabolite, 6-(hydroxymethyl)pyridin-3-ol, is expected to undergo further Phase I metabolism, primarily through oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][7] These heme-containing monooxygenases are the principal enzymes responsible for the oxidative biotransformation of a vast array of xenobiotics.[8][9]
The potential sites of oxidation on 6-(hydroxymethyl)pyridin-3-ol include the pyridine ring itself and the hydroxymethyl substituent. Based on the metabolism of other substituted pyridines, the following oxidative transformations are plausible:
-
Oxidation of the Pyridine Ring: The pyridine ring can be hydroxylated at various positions. The specific regioselectivity of this hydroxylation is influenced by the existing substituents.[10]
-
Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid, resulting in the formation of 3-hydroxy-picolinic acid derivatives.
Phase II Conjugation
The hydroxyl groups of 6-(hydroxymethyl)pyridin-3-ol and its oxidized metabolites serve as handles for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the drug or its metabolites. This process significantly increases their water solubility, thereby facilitating their elimination from the body via urine or bile.
Key Metabolic Enzymes: The Orchestrators of Biotransformation
The metabolic fate of 6-(Acetoxymethyl)pyridin-3-yl acetate is dictated by the interplay of several key enzyme families.
Esterases: The Initiators of Breakdown
As previously mentioned, esterases, particularly carboxylesterases (CEs), are central to the initial breakdown of this molecule.[1] Human liver and intestines contain high levels of two major carboxylesterases, hCE-1 and hCE-2, which exhibit different substrate specificities.[1] The efficient hydrolysis of both the acetoxymethyl and phenolic acetate esters is a critical determinant of the compound's pharmacokinetic profile.
Cytochrome P450s: The Architects of Oxidation
The cytochrome P450 system, a large family of enzymes primarily located in the liver, is responsible for the oxidative metabolism of a wide range of compounds.[6][7] The specific CYP isoforms involved in the oxidation of 6-(hydroxymethyl)pyridin-3-ol would need to be identified through in vitro studies with recombinant human CYPs.
Visualizing the Metabolic Journey
To provide a clearer understanding of the proposed metabolic cascade, the following diagrams illustrate the key transformations and the experimental workflow for their investigation.
Figure 1: Proposed metabolic pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate.
Experimental Methodologies for Metabolic Profiling
Validating the proposed metabolic pathway requires a systematic experimental approach, primarily utilizing in vitro systems that recapitulate the metabolic environment of the liver.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes, making them an ideal system for studying Phase I metabolism.[11]
Protocol for HLM Incubation:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), HLMs, and the test compound, 6-(Acetoxymethyl)pyridin-3-yl acetate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the compound to interact with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH, an essential cofactor for CYP enzyme activity.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the parent compound and its metabolites, using LC-MS/MS.
Figure 2: Experimental workflow for in vitro metabolism study using HLMs.
Metabolism Studies with Cryopreserved Human Hepatocytes
To investigate both Phase I and Phase II metabolism, intact human hepatocytes are the gold standard in vitro model as they contain a full complement of drug-metabolizing enzymes and cofactors.[12]
Protocol for Hepatocyte Incubation:
-
Cell Thawing and Seeding: Rapidly thaw cryopreserved human hepatocytes and seed them into collagen-coated plates in a suitable culture medium.
-
Cell Attachment: Allow the hepatocytes to attach to the plate surface in a humidified incubator at 37°C with 5% CO2.
-
Dosing: Replace the medium with fresh medium containing 6-(Acetoxymethyl)pyridin-3-yl acetate at the desired concentration.
-
Incubation and Sampling: Incubate the cells for a defined period (e.g., up to 24 hours), collecting samples of both the culture medium and the cell lysate at various time points.
-
Sample Preparation: Process the collected samples to extract the parent compound and its metabolites.
-
LC-MS/MS Analysis: Analyze the processed samples to identify and quantify the metabolites formed.
Analytical Techniques for Metabolite Identification
The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][14]
LC-MS/MS for Structural Elucidation
-
Chromatographic Separation: The complex mixture of parent compound and metabolites from the in vitro incubation is first separated based on their physicochemical properties using an HPLC system.
-
Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer.
-
Full Scan MS: The instrument first acquires full scan mass spectra to detect all ions within a given mass range. Potential metabolites are identified by their mass-to-charge ratio (m/z), which will differ from the parent compound due to the metabolic transformations (e.g., addition of an oxygen atom for hydroxylation, loss of an acetyl group for hydrolysis).
-
Tandem MS (MS/MS): To confirm the structure of a potential metabolite, it is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the metabolite and pinpoint the site of metabolic modification.
-
Figure 3: Workflow for metabolite identification using LC-MS/MS.
Quantitative Data Summary
The following table outlines the expected mass shifts for the primary metabolites of 6-(Acetoxymethyl)pyridin-3-yl acetate, which are crucial for their detection by mass spectrometry.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Metabolic Transformation | Mass Shift (Da) |
| 6-(Acetoxymethyl)pyridin-3-yl acetate | C10H11NO4 | 209.0688 | - | - |
| 6-(Hydroxymethyl)pyridin-3-yl acetate | C8H9NO3 | 167.0582 | - C2H2O | -42.0106 |
| 6-(Hydroxymethyl)pyridin-3-ol | C6H7NO2 | 125.0477 | - C2H2O | -42.0106 |
| Hydroxylated Metabolite | C6H7NO3 | 141.0426 | + O | +15.9949 |
| Carboxylic Acid Metabolite | C6H5NO3 | 139.0269 | + O, - 2H | +13.9792 |
Conclusion
The metabolic breakdown of 6-(Acetoxymethyl)pyridin-3-yl acetate is predicted to be a well-defined process initiated by rapid and efficient ester hydrolysis, followed by oxidative modifications of the resulting di-hydroxylated pyridine core. This guide provides a robust framework for understanding and experimentally validating this proposed pathway. By employing the detailed in vitro methodologies and advanced analytical techniques described herein, researchers and drug development professionals can gain the critical insights necessary to advance their understanding of this compound's pharmacokinetic and metabolic profile. The systematic approach outlined in this document ensures scientific rigor and provides a clear path for the comprehensive metabolic characterization of 6-(Acetoxymethyl)pyridin-3-yl acetate and other novel chemical entities.
References
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100895. [Link]
-
Imai, T. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]
-
Langgassner, J., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Journal of Controlled Release, 92(1-2), 193-204. [Link]
-
Pelkonen, O., & Raunio, H. (1997). In vitro techniques for studying drug metabolism. Pharmacology & Toxicology, 80(3), 101-107. [Link]
-
Goonetilleke, E. C., & Siriwardena, A. H. (2005). A prodrug system for hydroxylamines based on esterase catalysis. Bioorganic & Medicinal Chemistry Letters, 15(18), 4085-4088. [Link]
-
Chyan, C. L., & Raines, R. T. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 4(11), 1592-1601. [Link]
-
Lin, J. H. (2018). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]
-
Rumsey, J. V., et al. (2011). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PloS one, 6(6), e20749. [Link]
-
Rana, S., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Chemistry & Biodiversity, 21(1), e202301295. [Link]
-
Bundgaard, H. (1991). Prodrugs and hydrolysis of esters. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. In Wikipedia. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (1994). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Van Midwoud, P. M., & Groothuis, G. M. (2011). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]
-
Gescher, A., & Manson, D. (1983). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Journal of the National Cancer Institute, 70(4), 727-732. [Link]
-
Lavis, L. D. (2017). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... ResearchGate. [Link]
-
Montaseri, H., & Kruger, G. (2021). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 26(11), 3326. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 154(3), 567-577. [Link]
-
Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183-1206. [Link]
-
Taylor, A. J., et al. (2017). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Xenobiotica, 47(9), 755-762. [Link]
-
Allen, C. C., et al. (2005). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry, 3(10), 1954-1959. [Link]
-
Stern, R. H. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? American journal of cardiology, 70(12), 1075-1078. [Link]
-
Lavis, L. D., & Raines, R. T. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & biomolecular chemistry, 12(43), 8671-8679. [Link]
-
de Lucas, A. I., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1475-1481. [Link]
-
Fisher, M., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]
-
Dalvie, D., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201. [Link]
-
Obach, R. S. (1999). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]
-
Pieper, J. A. (2002). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 59(15 Suppl 5), S11-S15. [Link]
-
Prakash, C., & O'Donnell, J. P. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 161-197). Humana Press. [Link]
-
National Center for Biotechnology Information. (1994). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Lavis, L. D., & Raines, R. T. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers†. Raines Lab. [Link]
-
Wrona-Krol, E., & Glica, M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(8), 3625-3641. [Link]
-
Chen, Y. J., et al. (2016). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of food and drug analysis, 24(1), 127-136. [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). University of Washington. [Link]
-
Pires, B. R., et al. (2014). In vitro metabolism of the alkaloid piplartine by rat liver microsomes. Journal of pharmaceutical and biomedical analysis, 95, 138-145. [Link]
-
Hetrick, B., & Lavis, L. D. (2018). Synthesis and utility of fluorogenic acetoxymethyl ethers. ResearchGate. [Link]
-
Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6140. [Link]
-
Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 212, 105934. [Link]
-
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS catalysis, 8(12), 10964-10976. [Link]
-
Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). [Link]
-
Rojas-Murcia, N., & Barona-Gómez, F. (2021). Advances on the biosynthesis of pyridine rings. Current Opinion in Green and Sustainable Chemistry, 31, 100511. [Link]
-
S., S., & S., S. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(3), 1-13. [Link]
-
Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. [Link]
-
Ashihara, H., & Crozier, A. (2012). Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves... ResearchGate. [Link]
-
Hodgson, E. (2023). Fate of chemicals following exposure III: Metabolism (biotransformation). In A Textbook of Modern Toxicology (pp. 101-143). John Wiley & Sons. [Link]
-
Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879-893. [Link]
-
Ni, Y., & Zhu, W. (2016). The Dark Side of Fluorine. Chemistry, 22(27), 9184-9197. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is an AM ester? | AAT Bioquest [aatbio.com]
- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. jfda-online.com [jfda-online.com]
- 14. ijpras.com [ijpras.com]
Methodological & Application
step-by-step acetylation procedure for pyridine diol derivatives
Executive Summary
Acetylation of pyridine diols (e.g., 2,6-dihydroxypyridine, pyridoxine, 3,5-dihydroxypyridine) is a deceptively complex transformation. Unlike simple phenols, these substrates exhibit amphoteric character and prototropic tautomerism (pyridone
This guide moves beyond generic "acetic anhydride/pyridine" recipes. It provides a mechanistic framework for selecting the correct acylation strategy based on the hydroxyl position relative to the ring nitrogen. We detail two distinct protocols: Method A for standard O-acetylation of electron-neutral substrates (e.g., Vitamin B6 analogs) and Method B (DMAP-Hypercatalyzed) for sterically hindered or electron-deficient tautomers.
Mechanistic Insight & Strategic Planning
The Tautomer Trap
Before selecting a protocol, the researcher must identify the dominant tautomer.
-
3-Hydroxypyridines: Behave like electron-deficient phenols. Standard acylation (Method A) works well.
-
2- and 4-Hydroxypyridines: Exist predominantly as pyridones (lactams) in solution. O-acetylation requires trapping the minor hydroxy-tautomer, often necessitating a hyper-nucleophilic catalyst (DMAP) to lower the activation energy for O-attack over N-attack.
The DMAP Catalytic Cycle
For difficult substrates, 4-(Dimethylamino)pyridine (DMAP) is essential. It attacks the anhydride to form a highly electrophilic N-acylpyridinium salt, which transfers the acetyl group to the substrate 10^4 times faster than pyridine alone.
Figure 1: The DMAP catalytic cycle accelerates O-acetylation by generating a "super-active" acylating agent.
Pre-Reaction Planning & Safety
Reagent Selection Matrix
| Reagent | Role | Pros | Cons | Recommended For |
| Acetic Anhydride ( | Acyl Donor | Cheap, manageable byproducts (AcOH), safer than halides. | Slower reaction rate without catalyst. | Standard (All Protocols) |
| Acetyl Chloride ( | Acyl Donor | Highly reactive. | Generates HCl (protonates pyridine N, deactivating the ring); violent quench. | Avoid for pyridine diols. |
| Pyridine | Solvent/Base | Solubilizes polar diols; acts as HCl scavenger. | High boiling point (115°C); difficult to remove traces. | Method A |
| DMAP | Catalyst | Increases rate 10,000x; promotes O- vs N-selectivity. | Difficult to remove if used stoichiometrically (use catalytic amounts). | Method B |
Experimental Protocols
Method A: Standard Solvolytic Acetylation
Best for: Pyridoxine (Vitamin B6), 3,5-dihydroxypyridine, and non-hindered substrates.
Materials:
-
Substrate (10 mmol)
-
Pyridine (Anhydrous, 20 mL)
-
Acetic Anhydride (30 mmol, 1.5 eq per -OH)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the pyridine diol (10 mmol) and anhydrous pyridine (20 mL). Stir until fully suspended or dissolved.
-
Note: Pyridine diols are often poorly soluble. The suspension will clear as the reaction proceeds.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (3.0 mL, ~30 mmol) dropwise over 10 minutes.
-
Critical: Exothermic reaction. Rapid addition can cause darkening (decomposition).
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check TLC (5% MeOH in DCM). The starting material (very polar) should disappear; the product will move to
0.4–0.6.
-
-
Quench: Cool back to 0°C. Add MeOH (2 mL) dropwise to consume excess anhydride. Stir for 15 mins.
Method B: DMAP-Hypercatalyzed Acetylation
Best for: 2,4-dihydroxypyridine, sterically hindered analogs, or temperature-sensitive substrates.
Materials:
-
Substrate (10 mmol)
-
Dichloromethane (DCM, Anhydrous, 30 mL)
-
Triethylamine (
, 25 mmol) -
Acetic Anhydride (25 mmol)
-
DMAP (0.5 mmol, 5 mol%)
Procedure:
-
Suspension: In a dry flask, suspend the diol in DCM (30 mL). Add
(3.5 mL).-
Why:
acts as the stoichiometric proton scavenger, preventing the pyridine ring nitrogen from becoming protonated and unreactive.
-
-
Catalyst: Add DMAP (61 mg). Stir for 5 minutes.
-
Acylation: Add
(2.4 mL) dropwise at 0°C. -
Execution: Warm to RT. Reaction is typically complete in <2 hours due to DMAP acceleration.
-
Workup: Dilute with DCM (50 mL). Wash with cold 1M HCl (2 x 20 mL) to remove DMAP and
, then Sat. (20 mL).
Workup & Purification Strategy
Pyridine derivatives are notoriously difficult to purify because they "streak" on silica and trap solvent. Use this decision tree to ensure high purity.
Figure 2: Workup decision tree. Note that removing pyridine via toluene azeotrope is critical to prevent product oiling.
Quality Control & Validation
Self-Validating the Protocol:
-
1H NMR (CDCl3):
-
Look for the Acetyl-Methyl singlet at 2.30 – 2.45 ppm .
-
Diagnostic Shift: The pyridine ring protons will shift downfield (deshielding) by 0.2–0.5 ppm compared to the starting diol due to the electron-withdrawing ester groups.
-
-
IR Spectroscopy:
-
Ester C=O: Sharp, strong band at 1760–1775 cm⁻¹ . (Phenolic esters appear at higher frequencies than aliphatic esters).
-
Absence of OH: Disappearance of the broad band at 3200–3500 cm⁻¹.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery | Product is water-soluble (common for pyridines). | Avoid aqueous washes if possible. Use solid phase extraction or direct flash chromatography. |
| Oily Product | Residual Pyridine. | Co-evaporate with Toluene 3x.[2] Dry under high vacuum for 12h. |
| Incomplete Reaction | N-protonation of substrate. | Switch to Method B (add |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] Wiley.[1] (Standard reference for acetylation conditions and stability). Link[1]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3][4][5] Angewandte Chemie International Edition, 17(8), 569-583. (The definitive mechanism of DMAP catalysis). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Source for standard pyridine/anhydride protocols). Link
-
Scrimin, P., et al. (2003). Aggregate Nucleophilic Catalysis: The Acetylation of Alcohols by DMAP. Journal of Organic Chemistry, 68(5), 1870-1876. (Kinetic validation of the protocol). Link
-
Efimova, I. V., et al. (2009). Tautomerism and Regioselectivity of Acylation of Hydroxypyridines. Taylor & Francis. (Specific insights into the N- vs O-acylation competition). Link
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Selective Esterification of Pyridine-3-ol Derivatives
Introduction: The Strategic Importance of Pyridine-3-ol Esters
The pyridine-3-ol scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives are integral components of numerous pharmacologically active compounds, where the phenolic hydroxyl group often plays a crucial role in target binding through hydrogen bonding. The conversion of this hydroxyl group into an ester is a common and powerful strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and cell permeability. This modification is particularly vital in prodrug design, where a biologically inactive ester can be cleaved in vivo to release the active 3-hydroxypyridine parent drug.
However, the esterification of pyridine-3-ol derivatives presents a significant chemoselectivity challenge. The molecule possesses two primary nucleophilic sites: the phenolic hydroxyl group (O-nucleophile) and the pyridine ring nitrogen (N-nucleophile). Uncontrolled acylation can lead to a mixture of O-acylated and N-acylated products, complicating purification and reducing the yield of the desired ester. Achieving selective O-acylation requires a nuanced understanding of the reaction mechanism and careful selection of reagents and conditions to favor reaction at the hydroxyl group over the ring nitrogen. This guide provides a detailed examination of the principles and protocols for achieving high-yielding, selective O-esterification of pyridine-3-ol derivatives.
Pillar 1: Mechanistic Principles of Chemoselective O-Acylation
The outcome of the acylation reaction is a contest between the nucleophilicity of the hydroxyl oxygen and the pyridine nitrogen. While the pyridine nitrogen is generally a stronger nucleophile than the corresponding phenol, its reactivity can be sterically and electronically modulated. The key to selective O-acylation lies in activating the acylating agent in a way that promotes its reaction with the hydroxyl group. This is most effectively achieved through nucleophilic catalysis, particularly with 4-(Dimethylamino)pyridine (DMAP).
The consensus mechanism for DMAP-catalyzed acylation involves the rapid formation of a highly reactive N-acylpyridinium intermediate.[1] DMAP, being a significantly stronger nucleophile than the alcohol, attacks the acylating agent (e.g., an acid anhydride) to form this key intermediate.[2][3] This "active ester" is much more electrophilic than the parent anhydride and is readily attacked by the hydroxyl group of the pyridine-3-ol. A stoichiometric, non-nucleophilic base, such as triethylamine (Et₃N) or pyridine itself, is often included to act as an acid scavenger, neutralizing the carboxylic acid byproduct and driving the reaction to completion.[4][5]
The selectivity arises because the attack of the pyridine-3-ol's hydroxyl group on the DMAP-acylpyridinium intermediate is kinetically favored over the competing, non-productive N-acylation of the pyridine-3-ol substrate itself.
Pillar 2: Field-Proven Experimental Protocols
Herein, we detail three robust and widely applicable protocols for the selective O-esterification of pyridine-3-ol derivatives. The choice of method depends on the stability and availability of the starting materials, as well as the scale of the reaction.
Protocol 1: Acylation with Acid Anhydrides (DMAP Catalysis)
This method is highly efficient and generally provides excellent yields. It is the preferred method when the corresponding acid anhydride is commercially available or readily synthesized.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridine-3-ol derivative (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of 0.1-0.5 M.
-
Addition of Base and Catalyst: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.). Stir the solution for 5-10 minutes at room temperature.[6]
-
Addition of Acylating Agent: Add the acid anhydride (1.2-1.5 eq.) dropwise to the stirred solution. If the reaction is exothermic, an ice bath may be used to maintain the temperature at 0-5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure ester.
Protocol 2: Steglich Esterification with Carboxylic Acids
The Steglich esterification is exceptionally useful for coupling carboxylic acids directly with alcohols, avoiding the need to prepare more reactive derivatives like acid chlorides or anhydrides. It is particularly mild and suitable for sensitive substrates.[3][7]
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the pyridine-3-ol derivative (1.0 eq.), the desired carboxylic acid (1.1-1.3 eq.), and DMAP (0.1-0.2 eq.).[8][9]
-
Dissolution: Dissolve the components in an anhydrous aprotic solvent, such as DCM or DMF, to a concentration of 0.1-0.5 M. Cool the flask to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), to the solution in one portion.[2][9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with the reaction solvent.
-
Work-up (General): Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous HCl (to remove any remaining DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Protocol 3: Acylation with Acid Chlorides
This classic method is rapid and effective but requires the use of an acid chloride, which can be moisture-sensitive. The use of a base is critical to neutralize the HCl byproduct generated during the reaction.
Step-by-Step Methodology:
-
Preparation: In a dry flask under an inert atmosphere, dissolve the pyridine-3-ol derivative (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add a suitable base, such as pyridine (which can also act as the solvent) or triethylamine (1.5-2.0 eq.). Cool the mixture to 0 °C. Pyridine acts as both a base and a nucleophilic catalyst in this context.[5][10]
-
Addition of Acyl Chloride: Add the acid chloride (1.1-1.2 eq.) dropwise via syringe. A precipitate (the hydrochloride salt of the base) will likely form.
-
Reaction: Allow the reaction to stir at room temperature for 1-6 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with water to remove the hydrochloride salt. Then, wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Pillar 3: Data Presentation and Workflow Visualization
Comparative Table of Esterification Conditions
| Feature | Protocol 1: Acid Anhydride | Protocol 2: Steglich Esterification | Protocol 3: Acid Chloride |
| Acylating Agent | Acid Anhydride | Carboxylic Acid | Acid Chloride |
| Catalyst | DMAP (catalytic) | DMAP (catalytic) | Pyridine (can be stoichiometric/solvent) |
| Base | Stoichiometric (e.g., Et₃N) | Not required as acid scavenger | Stoichiometric (e.g., Et₃N, Pyridine) |
| Coupling Agent | None | DCC or EDC (stoichiometric) | None |
| Typical Solvents | DCM, THF, CH₃CN | DCM, DMF | DCM, THF, Pyridine |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantage | High yields, clean reaction | Mild conditions, uses stable carboxylic acids[3] | Fast reaction times |
| Key Drawback | Anhydride may not be available | Formation of urea byproduct (e.g., DCU) | Acyl chloride can be unstable/moisture-sensitive |
Decision-Making Workflow for Method Selection
This workflow guides the researcher in selecting the most appropriate protocol based on the available starting materials and substrate properties.
Conclusion
The selective O-esterification of pyridine-3-ol derivatives is a critical transformation in synthetic and medicinal chemistry. By leveraging the principles of nucleophilic catalysis, particularly with DMAP, chemists can effectively direct acylation to the hydroxyl group, minimizing unwanted side reactions at the pyridine nitrogen. The choice between using an acid anhydride, a carboxylic acid via Steglich conditions, or an acid chloride depends on reagent availability and substrate sensitivity. The protocols and decision-making framework provided in this guide offer a robust starting point for researchers to successfully synthesize pyridine-3-ol esters for applications ranging from fundamental research to advanced drug development programs.
References
-
Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. ACS Publications. [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]
-
The Role of DMAP in Steglich Esterification and Beyond. Synple Chem. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
What is the role of pyridine in the acetylations of alcohols? Reddit. [Link]
-
Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. ResearchGate. [Link]
-
Pyridine acts as a base and a solvent in the acylation of amines. askIITians. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. Open Access LMU. [Link]
- EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information. [Link]
-
New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Royal Society of Chemistry. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Royal Society of Chemistry. [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]
-
Difference Between O Acylation and N Acylation. DifferenceBetween.com. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. [Link]
- US2758999A - Esterification of pyridine carboxylic acids.
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]
-
Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O. Quora. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. ResearchGate. [Link]
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. nbinno.com [nbinno.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
standard operating procedure for handling 6-(Acetoxymethyl)pyridin-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the safe handling, storage, and use of 6-(Acetoxymethyl)pyridin-3-yl acetate. As a Senior Application Scientist, the following protocols and notes are synthesized from established best practices for similar chemical entities and available data, emphasizing a culture of safety and experimental reproducibility.
Introduction and Scientific Context
6-(Acetoxymethyl)pyridin-3-yl acetate is a pyridine derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing two acetate groups, makes it a versatile building block in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Pyridine-based compounds are integral to a wide array of pharmacologically active agents, and understanding the proper handling of their precursors is paramount to successful and safe research.[1][2] This guide is intended to provide a comprehensive framework for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of 6-(Acetoxymethyl)pyridin-3-yl acetate and related compounds is provided below. It is important to note that some of this data is based on structurally similar compounds and should be used as a guideline pending experimental verification.
| Property | Value | Source |
| CAS Number | 31181-78-9 | [3] |
| Molecular Formula | C10H11NO4 | [3] |
| Molecular Weight | 209.20 g/mol | [3] |
| Purity | ≥95% | [4] |
| Boiling Point | ~225-226 °C (Predicted for pyridin-3-ylmethyl acetate) | [5] |
| Flash Point | ~95.8 °C (Predicted for pyridin-3-ylmethyl acetate) | [5] |
| Density | ~1.11 g/cm³ (Predicted for pyridin-3-ylmethyl acetate) | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4][6] |
Hazard Identification and Safety Precautions
-
Eye Irritation: Acetate compounds can be irritating to the eyes.[7][8]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[7]
-
Respiratory Tract Irritation: Inhalation of vapors or dust may cause respiratory irritation.[7]
-
Ingestion: May be harmful if swallowed.[8]
Causality of Experimental Choices in Safety: The precautionary measures outlined below are based on the principle of minimizing exposure to a chemical with an incomplete toxicological profile. The use of engineering controls and personal protective equipment creates a barrier between the researcher and the potential hazard.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[7][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[9]
-
Skin and Body Protection: A lab coat is required. For larger quantities, an apron or coveralls may be necessary.[7]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[10]
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][11]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Standard Operating Procedure for Handling
The following workflow is designed to ensure the safe handling of 6-(Acetoxymethyl)pyridin-3-yl acetate from receipt to disposal.
Caption: General workflow for handling 6-(Acetoxymethyl)pyridin-3-yl acetate.
Spill and Leak Procedures
In the event of a spill, adhere to the following protocol:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.
-
Contain: For small spills, absorb with an inert material such as sand or vermiculite.[10]
-
Collect: Carefully scoop the absorbed material into a sealed container for proper disposal.[9]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local regulations.[10]
Storage and Stability
Proper storage is crucial to maintain the integrity of 6-(Acetoxymethyl)pyridin-3-yl acetate.
-
Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place.[12][13]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
-
Light: Protect from direct sunlight.[6]
Disposal Considerations
All waste containing 6-(Acetoxymethyl)pyridin-3-yl acetate must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and container in accordance with local, regional, and national regulations.[14] Do not allow the product to enter drains or waterways.[10][13]
Application Notes: Use in Organic Synthesis
6-(Acetoxymethyl)pyridin-3-yl acetate is primarily used as a synthetic intermediate. Its utility is demonstrated in the construction of more complex molecules, often through palladium-catalyzed cross-coupling reactions.[15] The two acetate groups offer potential for sequential or differential hydrolysis to reveal the corresponding alcohol and hydroxymethyl functionalities, which can then be further elaborated.
Experimental Protocol: Generalized Cross-Coupling Reaction
This protocol provides a general framework for using 6-(Acetoxymethyl)pyridin-3-yl acetate in a Suzuki or similar cross-coupling reaction. The specific conditions (catalyst, base, solvent, temperature) will need to be optimized for the specific substrates being used.
Objective: To couple 6-(Acetoxymethyl)pyridin-3-yl acetate with a suitable boronic acid or ester.
Materials:
-
6-(Acetoxymethyl)pyridin-3-yl acetate
-
Aryl or alkyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Nitrogen or Argon source
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add 6-(Acetoxymethyl)pyridin-3-yl acetate (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Experimental workflow for a generalized cross-coupling reaction.
References
- Cardinal Health. (2021, November 19). Safety Data Sheet.
- BASF. (2025, September 16). Safety Data Sheet.
- Arysta Lifescience South Africa. MATERIAL SAFETY DATA SHEET.
- Chemical Management. SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
- Biolandes. CHEMICAL SAFETY DATA SHEET.
- BASF. (2025, January 28). Safety data sheet.
- Spectrum Chemical. material safety data sheet.
- SAFETY DATA SHEET. (2009, September 26).
- U.S. Environmental Protection Agency. pyridin-3-ylmethyl acetate Properties.
- iChemical. (6 - Chloro - pyridin - 3 - yl) - acetic acid, CAS No. 39891-13-9.
- ChemScene. 10072-09-0 | Pyridin-3-ylmethyl acetate.
- PubChem. 6-(Pyridin-3-yl)hexanoic acid | C11H15NO2 | CID 12904560.
- BLD Pharm. 31181-78-9|6-(Acetoxymethyl)pyridin-3-yl acetate.
- MDPI. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
- PMC. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression.
- PubMed. (2024, May 5). Synthesis of LAVR-289, a new [(Z)-3-(acetoxymethyl)-4-(2,4-diaminopyrimidin-6-yl)oxy-but-2-enyl]phosphonic acid prodrug with pronounced antiviral activity against DNA viruses.
- ScienceDirect. Chapter 6.1: Six-Membered Ring Systems: Pyridine and Benzo Derivatives.
- Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide.
- PMC. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration.
- PubMed - NIH. (2007, August 31). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides.
- Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. (2024, January 22).
- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
Sources
- 1. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 31181-78-9|6-(Acetoxymethyl)pyridin-3-yl acetate|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pharmasds.cardinalhealth.com [pharmasds.cardinalhealth.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 10. za.uplcorp.com [za.uplcorp.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. download.basf.com [download.basf.com]
- 13. biolandes.com [biolandes.com]
- 14. download.basf.com [download.basf.com]
- 15. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing spontaneous hydrolysis of 6-(Acetoxymethyl)pyridin-3-yl acetate
Topic: Preventing Spontaneous Hydrolysis of 6-(Acetoxymethyl)pyridin-3-yl acetate
Case ID: PYR-EST-006 Status: Resolved / Guide Available
Executive Summary: The "Internal Saboteur"
User Alert: If you are observing rapid degradation of 6-(Acetoxymethyl)pyridin-3-yl acetate in neutral aqueous solution (pH 7.0–7.4), this is expected behavior, not a batch defect.
This molecule contains a structural "self-destruct" mechanism. The pyridine nitrogen atom (
Immediate Action Required:
-
Stop using Phosphate Buffered Saline (PBS) or Tris.
-
Switch to Citrate or Acetate buffers (pH 4.0–5.0).
-
Store stock solutions in anhydrous acidified DMSO.
Mechanistic Root Cause Analysis
To stabilize this compound, you must understand the two distinct hydrolysis pathways operating simultaneously.
A. The Vulnerable Sites
-
Site A (Position 3 - Phenolic Ester): The 3-acetoxy group is electronically similar to a phenyl acetate. It is highly labile because the leaving group (pyridin-3-ol) is stabilized by resonance.
-
Site B (Position 6 - Benzylic Ester): The acetoxymethyl group is a primary alkyl ester. While generally more stable, the electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly electrophilic.
B. The Catalytic Mechanism (Why pH 7 is Fatal)
At neutral pH, the pyridine nitrogen is unprotonated (Free Base form). It acts as a "General Base," abstracting a proton from a nearby water molecule. This generates a highly nucleophilic hydroxide-like species in situ, right next to the ester carbonyls.
Key Insight: Protonating the nitrogen (lowering pH < 4) shuts down this pathway. The resulting pyridinium ion cannot act as a base.
Visualizing the Hydrolysis Pathway
Figure 1: General Base Catalysis mechanism. The pyridine nitrogen activates water, accelerating hydrolysis at neutral pH.
Validated Protocols for Stability
Protocol A: Preparation of Stable Stock Solutions
Target Concentration: 10–50 mM
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO or DMA | Protic solvents (MeOH, EtOH) can cause transesterification. |
| Additive | 0.1% Acetic Acid or HCl | Keeps the pyridine nitrogen protonated ( |
| Water Content | < 0.05% | Even trace water triggers hydrolysis. Use molecular sieves if unsure. |
| Storage | -20°C or -80°C | Arrhenius kinetics: lower temperature exponentially decreases rate. |
Step-by-Step:
-
Dry DMSO over activated 3Å molecular sieves for 24 hours.
-
Add Glacial Acetic Acid to the DMSO to reach 0.1% v/v.
-
Weigh the pyridine diester rapidly (hygroscopic solid).
-
Dissolve in the acidified DMSO.
-
Aliquot immediately into single-use amber vials (minimize freeze-thaw cycles).
Protocol B: Aqueous Assay Conditions
For use in biological assays or LC-MS.
-
Do Not Use: PBS, Tris, HEPES (pH > 7).
-
Recommended Buffer: 10 mM Sodium Citrate or Sodium Acetate (pH 4.5).
-
Workflow:
-
Prepare assay buffer at pH 4.5.
-
Spike stock solution into buffer immediately before use.
-
Self-Validating Step: If the solution turns yellow/orange upon addition, significant hydrolysis to the pyridinol species has already occurred.
-
Troubleshooting & FAQ
Decision Tree: Diagnosing Instability
Figure 2: Troubleshooting logic for identifying degradation sources.
Common Questions
Q1: Why can't I use Tris buffer? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a nucleophile that can directly attack the ester bond, forming a stable amide byproduct. This is known as aminolysis, and it occurs faster than hydrolysis in many cases [1].
Q2: My LC-MS shows a mass shift of -42 Da. What is this?
A: This corresponds to the loss of an acetyl group (
Q3: Can I freeze the aqueous solution? A: No. Freezing aqueous solutions of labile esters often accelerates degradation due to the "concentration effect" (solutes concentrate in the remaining liquid phase as ice forms) and pH shifts in phosphate buffers during freezing [2]. Always prepare aqueous dilutions fresh.
References
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters.[2][3] Journal of the American Chemical Society.[4] Link
-
Pincet, F., et al. (2022). Acetoxymethyl-BODIPY dyes: a universal platform for the fluorescent labeling of nucleophiles. Organic Chemistry Frontiers. Link (Demonstrates stability profiles of acetoxymethyl esters).
- Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W.A. Benjamin, New York. (Foundational text on general base catalysis by imidazole and pyridine groups).
-
Raines Lab. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science. Link (Provides specific handling for acetoxymethyl-pyridine-like systems).
-
Kirby, A. J. (1972). Hydrolysis and alcoholysis of esters.[1] Comprehensive Chemical Kinetics. (Details the pH-rate profiles of pyridine esters).
Sources
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
troubleshooting solubility issues of 6-(Acetoxymethyl)pyridin-3-yl acetate in aqueous media
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 6-(Acetoxymethyl)pyridin-3-yl acetate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the critical importance of reliable and reproducible experimental conditions. This guide is structured to not only provide solutions but also to explain the underlying scientific principles, ensuring you can make informed decisions in your research.
I. Understanding the Molecule: A Pro-Drug with Solubility Hurdles
6-(Acetoxymethyl)pyridin-3-yl acetate is a di-acetate ester derivative of 6-(hydroxymethyl)pyridin-3-ol. The presence of two acetate groups significantly reduces its polarity compared to its parent diol, leading to predictably low aqueous solubility. Such compounds are often designed as lipophilic pro-drugs to enhance membrane permeability, with the expectation that endogenous esterases will cleave the acetate groups in vivo to release the active, more polar metabolite. However, this inherent low water solubility presents a significant challenge for in vitro and formulation studies.
Furthermore, the ester functional groups are susceptible to hydrolysis, particularly in aqueous environments with non-neutral pH. This can lead to the formation of mono-deacetylated and di-deacetylated species, altering the compound's properties and potentially impacting experimental results.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubilization of 6-(Acetoxymethyl)pyridin-3-yl acetate.
Q1: Why is my 6-(Acetoxymethyl)pyridin-3-yl acetate not dissolving in water or aqueous buffers?
A1: The molecular structure of 6-(Acetoxymethyl)pyridin-3-yl acetate, with its two acetyl groups, makes it a relatively non-polar, hydrophobic molecule. This "grease-ball" characteristic leads to poor solubility in polar solvents like water.[1] The pyridine ring offers some polarity, but the acetate esters dominate the molecule's overall physicochemical properties, favoring dissolution in organic solvents.
Q2: I observed some initial dissolution, but then a precipitate formed. What is happening?
A2: This phenomenon, known as "salting out" or precipitation upon standing, can occur for several reasons. You might have initially formed a supersaturated solution that is thermodynamically unstable. Over time, the excess solute crashes out of the solution. Another possibility is a change in the solution's properties (e.g., temperature, pH) that decreases the compound's solubility.
Q3: Can I heat the solution to improve solubility?
A3: While gently warming can increase the dissolution rate, it should be done with caution. Elevated temperatures can accelerate the hydrolysis of the acetate esters, leading to the degradation of your compound.[2][3] If you choose to warm the solution, do so minimally and for the shortest duration possible. It is crucial to analyze the solution afterward to confirm the integrity of the compound.
Q4: What is the expected impact of pH on the solubility and stability of this compound?
A4: The pyridine nitrogen in the molecule has a basic character (pKa of the pyridinium ion is around 5.23).[4] Therefore, at acidic pH (below its pKa), the nitrogen will be protonated, forming a pyridinium salt. This salt form is expected to be more water-soluble than the free base. However, acidic conditions can also catalyze the hydrolysis of the ester linkages.[2][5][6] Conversely, at basic pH, while the compound will be in its less soluble free base form, the ester linkages are highly susceptible to base-catalyzed hydrolysis (saponification), which is generally faster and irreversible compared to acid-catalyzed hydrolysis.[3][7] Therefore, working at a neutral pH is often the best starting point to balance solubility and stability.
Q5: Are there any recommended starting solvents for creating a stock solution?
A5: For creating a concentrated stock solution, it is advisable to use a water-miscible organic solvent in which 6-(Acetoxymethyl)pyridin-3-yl acetate is freely soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. These stock solutions can then be diluted into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological or chemical effects.
III. In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to overcoming solubility issues, grounded in established formulation science principles.
Guide 1: Systematic Solvent and Co-Solvent Screening
This guide will help you systematically identify a suitable solvent system for your experiments.
Objective: To achieve the desired concentration of 6-(Acetoxymethyl)pyridin-3-yl acetate in an aqueous medium while minimizing the use of organic solvents and maintaining compound stability.
Workflow Diagram:
Caption: A systematic workflow for solubilizing 6-(Acetoxymethyl)pyridin-3-yl acetate.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve 6-(Acetoxymethyl)pyridin-3-yl acetate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
-
Initial Aqueous Dilution:
-
Perform a serial dilution of your stock solution into your desired aqueous buffer (e.g., PBS, TRIS).
-
Visually inspect for any signs of precipitation (cloudiness, visible particles) immediately and after a set period (e.g., 1 hour, 4 hours) at the intended experimental temperature.
-
-
Co-Solvent Approach:
-
If precipitation occurs at your target concentration, prepare your aqueous buffer with a low percentage of a co-solvent. Good starting points are 5-10% (v/v) of polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.
-
Repeat the dilution from your high-concentration stock into the co-solvent-containing buffer. These co-solvents reduce the polarity of the aqueous medium, improving the solubility of hydrophobic compounds.
-
-
Surfactant-Based Solubilization:
-
If co-solvents are insufficient or not suitable for your assay, consider the use of non-ionic surfactants. Prepare your aqueous buffer with a low concentration of a surfactant such as Tween® 80 or Polysorbate 20 (typically starting at 0.01-0.1% v/v).
-
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8]
-
-
Use of Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9]
-
Prepare your aqueous buffer with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration range of 1-10% (w/v).
-
Data Summary Table:
| Formulation Strategy | Organic Solvent | Co-Solvent/Excipient | Observations | Recommendation |
| Aqueous Dilution | 1% DMSO | None | Precipitation at >10 µM | Not suitable for high concentrations. |
| Co-Solvent | 1% DMSO | 5% PEG 400 | Soluble up to 50 µM | Good starting point for many cell-based assays. |
| Surfactant | 1% DMSO | 0.1% Tween® 80 | Soluble up to 100 µM | Consider potential effects of the surfactant on the assay. |
| Cyclodextrin | 1% DMSO | 2% HP-β-CD | Soluble up to 200 µM | Often biocompatible and effective. |
Guide 2: Assessing and Mitigating Hydrolysis
The stability of the ester linkages is paramount for obtaining reliable experimental data. This guide provides a framework for assessing and minimizing the hydrolysis of 6-(Acetoxymethyl)pyridin-3-yl acetate.
Objective: To ensure the integrity of the compound in your aqueous experimental medium throughout the duration of your experiment.
Conceptual Diagram of Hydrolysis:
Caption: Potential hydrolysis pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate.
Step-by-Step Protocol for Stability Assessment:
-
Prepare Test Solutions:
-
Prepare your final experimental solution of 6-(Acetoxymethyl)pyridin-3-yl acetate at the target concentration and in the final formulation (including any co-solvents or excipients).
-
Prepare control solutions in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) to understand the pH-dependency of hydrolysis.
-
-
Incubation:
-
Incubate the test solutions under the same conditions as your planned experiment (temperature, light exposure).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench any further reaction by adding a suitable organic solvent (e.g., acetonitrile) and/or freezing the sample.
-
-
Analytical Monitoring:
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]
-
Monitor the peak area of the parent compound (6-(Acetoxymethyl)pyridin-3-yl acetate) and look for the appearance of new peaks corresponding to the hydrolyzed products.
-
Mitigation Strategies:
-
pH Control: Maintain the pH of your solution as close to neutral as possible (pH 6.5-7.5) to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature Management: Perform experiments at the lowest feasible temperature. If possible, prepare solutions fresh and keep them on ice before use.
-
Minimize Time in Aqueous Solution: Prepare your final dilutions immediately before use to reduce the time the compound is exposed to the aqueous environment.
-
Aprotic Solvents for Long-Term Storage: For long-term storage, keep the compound as a dry powder or as a stock solution in an aprotic organic solvent like anhydrous DMSO at -20°C or -80°C.
IV. Concluding Remarks
The successful use of 6-(Acetoxymethyl)pyridin-3-yl acetate in aqueous experimental systems hinges on a clear understanding of its physicochemical properties. Its inherent low water solubility and potential for hydrolysis are challenges that can be overcome with a systematic and informed approach. By carefully selecting solvents, considering the use of solubility-enhancing excipients, and controlling experimental conditions to ensure compound stability, researchers can generate reliable and reproducible data.
This guide provides a foundational framework. The optimal conditions for your specific application may require further empirical optimization. We encourage you to use these principles as a starting point for developing robust experimental protocols.
V. References
-
Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. Retrieved from [Link]
-
Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428–431. [Link]
-
Wikipedia. (2024, February 19). Pyridine. Wikipedia. Retrieved from [Link]
-
Google Patents. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from
-
Kumar, S., & Singh, A. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
-
Cleve, N. J. (1972). The acid-catalysed hydrolysis of α-methylallyl acetate in aqueous solution. Australian Journal of Chemistry, 25(7), 1517-1524.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future Medicinal Chemistry, 2(4), 435-447.
-
Yates, K., & McClelland, R. A. (1967). Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Canadian Journal of Chemistry, 45(22), 2731-2740.
-
Shah, N., & Sandhu, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(1), 1-12.
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Tommila, E., & Murto, M. L. (1963). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Acta Chemica Scandinavica, 17(7), 1947-1956.
-
ResearchGate. (2019). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]
-
Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation.... Retrieved from [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-[(acetyloxy)methyl]-3-pyridinyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Acetoin Acetate. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, phenylmethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. connectsci.au [connectsci.au]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. future4200.com [future4200.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-(Acetoxymethyl)pyridin-3-yl Acetate Scale-Up
Topic: Process Optimization & Impurity Control for 6-(Acetoxymethyl)pyridin-3-yl Acetate Document ID: TSC-PYR-063-V2 Applicable For: Process Chemists, Scale-up Engineers, R&D Scientists
Introduction & Molecule Overview[1][2][3]
Target Molecule: 6-(Acetoxymethyl)pyridin-3-yl acetate IUPAC Name: (5-acetoxypyridin-2-yl)methyl acetate Core Chemistry: Dual esterification of 6-(hydroxymethyl)pyridin-3-ol.
Scaling up the acetylation of multifunctional pyridines presents a unique "Janus-faced" challenge. You are simultaneously acetylating a phenolic hydroxyl (Position 3) and a primary benzylic-like alcohol (Position 6). These two functional groups have vastly different nucleophilicities and hydrolytic stabilities, leading to a complex impurity profile dominated by mono-acetates and oxidative degradants.[1]
This guide addresses the specific failure modes encountered when moving this chemistry from gram-scale (R&D) to kilogram-scale (Kilo-Lab/Pilot).
Critical Impurity Profile & Control Strategy
The following table summarizes the primary impurities encountered during scale-up and the specific process parameters required to mitigate them.
| Impurity Type | Structure / Description | Root Cause (Scale-Up Specific) | Control Strategy |
| Impurity A (Mono-acetate) | 6-(Hydroxymethyl)pyridin-3-yl acetate (Phenolic ester only) | Kinetic Control Failure: The phenolic -OH reacts faster but the primary -OH lags due to inadequate excess reagent or low temp. | Increase |
| Impurity B (Mono-acetate) | (5-Hydroxypyridin-2-yl)methyl acetate (Primary ester only) | Hydrolytic Instability: The phenolic ester is labile. High pH during aqueous workup hydrolyzes it back to the phenol.[1] | Maintain quench pH < 6.[1]5. Avoid strong carbonate washes.[1] Use rapid phase separation. |
| Impurity C (N-Oxide) | Pyridine-N-oxide derivative | Oxidative Stress: Presence of peroxides in solvents or lack of | Use peroxide-free ethers/esters. Strict |
| Impurity D (Color Bodies) | "Black Tar" / Polymerized Pyridine | Thermal Runaway: Localized hot spots during | Critical: Dosing rate controlled by internal temperature (keep <25°C). |
Reaction Mechanism & Failure Pathways (Visualization)
The following diagram illustrates the competitive acetylation pathways and the specific points where scale-up failures (hydrolysis, oxidation) occur.
Caption: Kinetic pathways showing the formation of mono-acetate intermediates and the degradation routes (hydrolysis and polymerization) triggered by improper scale-up conditions.
Troubleshooting Guide (FAQ Format)
Q1: Why does my reaction turn black/dark brown upon scaling up?
Diagnosis: Pyridine derivatives are electron-deficient aromatics that are highly susceptible to oxidative polymerization, often referred to as "tarring."[1] This is almost always caused by thermal runaway or oxygen exposure .[1]
-
The Scale-Up Effect: On a 100mg scale, the heat from adding acetic anhydride dissipates instantly.[1] On a 1kg scale, this exotherm is significant.[1] If the internal temperature spikes above 35-40°C, the pyridine ring can degrade.[1]
-
The Fix:
-
Dosing Control: Add Acetic Anhydride (
) dropwise.[1] Do not set a fixed time (e.g., "add over 1 hour"); instead, set a temperature limit (e.g., "add at a rate to maintain "). -
Inerting: rigorously degas solvents and maintain a nitrogen headspace.[1]
-
Antioxidants: In extreme cases, adding 0.1 mol% BHT (Butylated hydroxytoluene) can suppress radical polymerization.[1]
-
Q2: I see "Impurity B" (Primary Acetate) increasing during workup. Why?
Diagnosis: You are likely hydrolyzing the phenolic ester.[1] Phenolic esters are much more labile (unstable) to base than primary alkyl esters.
-
The Mechanism: If you quench the reaction with saturated Sodium Bicarbonate (
) and stir for too long to "kill" the excess anhydride, the local pH can rise >8.[1] This selectively cleaves the phenolic acetate at position 3, leaving the position 6 acetate intact.[1] -
The Fix:
-
Acidic Quench: Quench the excess anhydride with water or methanol before any base addition.[1]
-
pH Control: When neutralizing, target pH 5–6, not pH 7–8.
-
Cold Processing: Perform the quench and extraction at 0–5°C.
-
Q3: How do I remove residual Pyridine and DMAP without chromatography?
Diagnosis: Pyridine is difficult to remove because it forms salts with the product or gets trapped in the oil.[1]
-
Standard Method (CuSO4): Washing the organic layer with 10% Copper(II) Sulfate solution complexes the pyridine (turning the aqueous layer blue) and keeps it in the water phase.
-
Scale-Up Risk:
is acidic. Ensure your contact time is short to prevent hydrolysis (see Q2). -
Alternative (Azeotrope): If the product is solid, crystallization is best.[1] If oil, use Heptane or Toluene to azeotropically remove pyridine during rotary evaporation.[1]
Validated Scale-Up Protocol
This protocol is designed for a 100g to 1kg scale , incorporating the safety and quality controls discussed above.
Reagents:
-
Substrate: 6-(Hydroxymethyl)pyridin-3-ol (1.0 equiv)
-
Solvent/Base: Pyridine (5.0 - 8.0 volumes) [Note: Pyridine acts as solvent]
-
Reagent: Acetic Anhydride (
) (3.0 equiv) -
Catalyst: DMAP (0.05 equiv) [Optional, but speeds up reaction allowing lower temps]
Step-by-Step Workflow:
-
Dissolution (Inerting): Charge Pyridine and Substrate into the reactor. Sparge with Nitrogen for 15 minutes. Cool to 0°C .[1][2][3][4]
-
Controlled Addition (Critical): Charge
via addition funnel.-
Control Parameter: Adjust rate so Internal Temp (
) never exceeds 25°C .
-
-
Reaction: Warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
IPC (In-Process Control): HPLC/TLC must show < 1.0% of Mono-acetate (Impurity A). If high, add 0.5 equiv
.[1]
-
-
Quench (The "Soft" Kill):
-
Cool back to 0°C .
-
Add Methanol (2.0 equiv relative to
) dropwise. This converts excess anhydride to Methyl Acetate (volatile) rather than Acetic Acid (harder to remove). Stir 30 mins.
-
-
Workup:
-
Isolation: Dry organic layer over
. Concentrate under vacuum (< 40°C bath).-
Purification: If solid, recrystallize from Isopropyl Alcohol/Heptane.[1]
-
Process Flow Diagram (DOT)
Caption: Step-by-step unit operations for the scale-up process, highlighting the critical IPC point and the specific quench method.
References
-
Scriven, E. F. V. (1983).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.[1]
- Context: Establishes the mechanism and necessity of DMAP for difficult acyl
-
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1]
- Context: Authoritative text on scale-up issues including exotherm control and solvent selection (Chapter 6).
-
Org. Process Res. Dev. (2007).[3] "Removal of Pyridine from Reaction Mixtures." Organic Process Research & Development.
- )
-
Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.[1]
- Context: Statistical analysis of reaction types in drug development, highlighting esterific
Sources
Validation & Comparative
Comparative Guide: High-Resolution Mass Spectrometry (HRMS) Characterization of 6-(Acetoxymethyl)pyridin-3-yl acetate
Executive Summary
6-(Acetoxymethyl)pyridin-3-yl acetate (C₁₀H₁₁NO₄) is a critical pyridine derivative, often utilized as a protected intermediate in the synthesis of Vitamin B6 analogs and functionalized heterocycles. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it lacks the sensitivity required for trace impurity profiling in pharmaceutical development.
This guide outlines a validated High-Resolution Mass Spectrometry (HRMS) workflow using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap technology. We compare this approach against traditional HPLC-UV and Low-Resolution MS (LRMS), demonstrating why HRMS is the superior choice for establishing elemental composition and resolving isobaric interferences in drug development pipelines.
Part 1: The Analyte & Theoretical Basis
Before establishing the protocol, we must define the physicochemical properties that dictate the analytical strategy.
-
Compound: 6-(Acetoxymethyl)pyridin-3-yl acetate[1]
-
Formula: C₁₀H₁₁NO₄
-
Monoisotopic Mass (Neutral): 209.0688 Da
-
Analytical Challenge: The molecule contains two ester moieties (acetate at C3, acetoxymethyl at C6) on a basic pyridine core. It is prone to hydrolysis and isobaric confusion with other di-acetylated pyridine isomers (e.g., 2,6-substitution patterns).
Why HRMS?
Low-resolution instruments (Single Quad) report mass to nominal precision (e.g., m/z 210). However, an impurity with formula C₉H₁₆NO₂ would also appear at nominal mass 210. Only HRMS, with accuracy <5 ppm, can distinguish the target 210.0761 from interferences.
Part 2: Comparative Analysis of Analytical Platforms
The following table objectively compares HRMS against standard alternatives for this specific molecule.
| Feature | HRMS (Q-TOF/Orbitrap) | 1H-NMR (500 MHz) | HPLC-UV (PDA) | Low-Res MS (Q-Trap) |
| Primary Utility | Elemental Formula Confirmation & Impurity ID | Structural Elucidation (Connectivity) | Purity % (Area Normalization) | Nominal Mass Confirmation |
| Specificity | High (Resolves isobars <5ppm) | High (Distinct chemical shifts) | Low (Retention time only) | Medium (Unit resolution) |
| Sensitivity | Femtogram level (Trace analysis) | Milligram level (Bulk analysis) | Nanogram level | Picogram level |
| Throughput | High (LC coupled) | Low (Offline) | High | High |
| Limitation | Cannot distinguish stereoisomers | Requires pure/concentrated sample | No structural data | False positives from background |
Verdict: HRMS is the required technique for identity confirmation and trace impurity profiling, whereas NMR is required for de novo structural assignment.
Part 3: Experimental Protocol (Self-Validating Workflow)
This protocol is designed for an Agilent 6500 Series Q-TOF or Thermo Q-Exactive, but is adaptable to any HRMS platform.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 6-(Acetoxymethyl)pyridin-3-yl acetate in 1 mL Acetonitrile (ACN).
-
Working Standard: Dilute stock 1:100 in 50:50 Water:ACN + 0.1% Formic Acid. Final concentration ~10 µg/mL.
-
System Suitability: Prepare a "Blank" (Solvent only) to verify no carryover.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source for Pyridine N).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (8 min) Hold (2 min). -
Ionization: Electrospray Ionization (ESI) Positive Mode.[2]
-
Rationale: The pyridine nitrogen is basic (
), making ESI(+) highly sensitive for .
-
Data Acquisition
-
Scan Range: m/z 50–1000.
-
MS/MS: Data Dependent Acquisition (DDA) with collision energies stepped at 10, 20, and 40 eV to induce fragmentation of the ester groups.
Part 4: HRMS Data & Fragmentation Analysis
The following data represents the theoretical high-resolution values calculated for the target molecule. In a valid experiment, observed values must fall within 5 ppm of these calculations.
Primary MS Scan (Precursor Ion)
| Ion Identity | Formula | Theoretical m/z | Mass Error Tolerance |
| C₁₀H₁₂NO₄⁺ | 210.0761 | ± 0.0010 | |
| C₁₀H₁₁NO₄Na⁺ | 232.0580 | ± 0.0010 |
MS/MS Fragmentation Pathway (Structural Fingerprint)
The fragmentation of acetoxy-pyridines follows a predictable loss of ketene (
| Fragment Ion | Formula | Theoretical m/z | Mechanism / Assignment |
| Precursor | C₁₀H₁₂NO₄⁺ | 210.0761 | Protonated Parent |
| Fragment A | C₈H₁₀NO₃⁺ | 168.0655 | Loss of Ketene (-42.0106) from acetoxymethyl group. |
| Fragment B | C₈H₈NO₂⁺ | 150.0550 | Loss of Acetic Acid (-60.0211). Characteristic of acetate esters. |
| Fragment C | C₆H₆NO⁺ | 108.0444 | Sequential loss of Ketene from Fragment B (Core Pyridine-methanol ion). |
| Fragment D | C₅H₅N⁺ | 79.0417 | Pyridine ring cation (High energy collision). |
Part 5: Visualization of Workflow & Pathway
Diagram 1: Analytical Workflow
This diagram illustrates the decision matrix for analyzing this compound.
Caption: Step-by-step HRMS analytical workflow for pyridine acetate derivatives.
Diagram 2: Fragmentation Mechanism
Visualizing the loss of the acetate groups to confirm the structure.
Caption: Proposed ESI(+) fragmentation pathway showing characteristic losses of acetate groups.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of esters and nitrogen heterocycles).
-
PubChem. (n.d.).[3][4] Compound Summary: Pyridin-3-ylmethyl acetate.[4][5] National Library of Medicine. Retrieved from [Link] (Analogous structure for fragmentation comparison).
- Holčapek, M., et al. (2012). "Mass spectrometry in metabolomics." Mass Spectrometry Reviews.
-
Agilent Technologies. (2020). High Resolution MS for Impurity Profiling. Retrieved from [Link] (General instrument parameters for Q-TOF workflows).
Sources
- 1. 31181-78-9|6-(Acetoxymethyl)pyridin-3-yl acetate|BLD Pharm [bldpharm.com]
- 2. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Pyridin-3-yl)hexanoic acid | C11H15NO2 | CID 12904560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
A Comparative Guide to Quality Control of Commercial 6-(Acetoxymethyl)pyridin-3-yl acetate
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of pharmaceutical intermediates is a cornerstone of robust and reproducible research and development. This guide provides an in-depth technical comparison of essential quality control (QC) parameters and analytical methodologies for 6-(Acetoxymethyl)pyridin-3-yl acetate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind the selection of specific QC tests, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate analytical techniques for your specific needs.
The Critical Role of Quality Control for 6-(Acetoxymethyl)pyridin-3-yl acetate
6-(Acetoxymethyl)pyridin-3-yl acetate is a di-acetylated derivative of 6-(hydroxymethyl)pyridin-3-ol. Its reactivity, stemming from the two ester functional groups and the pyridine ring, makes it a valuable intermediate. However, this reactivity also predisposes it to potential degradation and the formation of impurities during synthesis and storage. Rigorous quality control is therefore not merely a regulatory formality but a scientific necessity to ensure the integrity of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API).
The quality of this intermediate directly impacts several key aspects of drug development:
-
Process Reproducibility: Consistent purity ensures predictable reaction kinetics and yields in subsequent synthetic transformations.
-
Impurity Profile of the API: Impurities in the intermediate can be carried through the synthetic route or can react to form new impurities in the final API, complicating purification and potentially affecting safety and efficacy.[1]
-
Stability of the API: Reactive impurities can degrade the final API over time, impacting its shelf life.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive characterization and control of starting materials and intermediates under ICH guidelines.[2]
This guide will focus on a multi-faceted approach to the quality control of 6-(Acetoxymethyl)pyridin-3-yl acetate, encompassing identification, purity assessment, and the characterization of potential impurities.
Key Quality Control Parameters and Comparative Analytical Methodologies
A robust quality control strategy for 6-(Acetoxymethyl)pyridin-3-yl acetate should encompass a range of analytical techniques to provide a comprehensive understanding of its quality attributes. The following sections detail the most critical parameters and compare the analytical methods used for their evaluation.
Identification
Causality Behind Experimental Choice: Unambiguous identification is the first step in quality control. It confirms that the correct material is being used and prevents costly errors in the synthetic process. Spectroscopic techniques are ideal for this purpose as they provide a unique "fingerprint" of the molecule.
Comparison of Analytical Techniques for Identification:
| Technique | Principle | Strengths | Weaknesses |
| ¹H NMR | Measures the resonance of hydrogen nuclei in a magnetic field, providing information on the chemical environment of each proton. | Provides detailed structural information, including the number and connectivity of protons. It is highly specific and can often be used for quantitative analysis (qNMR). | Relatively low sensitivity compared to MS. Requires deuterated solvents. |
| ¹³C NMR | Measures the resonance of carbon-13 nuclei, providing information on the carbon skeleton of the molecule. | Complements ¹H NMR by providing information on the carbon framework, including quaternary carbons. | Lower sensitivity than ¹H NMR due to the low natural abundance of ¹³C. Longer acquisition times are often required. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive, providing accurate molecular weight information. Can be coupled with chromatography (LC-MS, GC-MS) for the analysis of complex mixtures. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation (MS/MS). |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing information on the functional groups present. | Fast and non-destructive. Excellent for confirming the presence of key functional groups (e.g., C=O of the esters, C-O bonds, aromatic pyridine ring). | Provides limited information on the overall molecular structure and is less specific than NMR or MS. |
Experimental Protocols:
1.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-(Acetoxymethyl)pyridin-3-yl acetate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure.
-
Compare the observed spectra with a reference spectrum or with predicted spectra.
-
1.2 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Acquisition:
-
Infuse the sample directly into the ion source or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 6-(Acetoxymethyl)pyridin-3-yl acetate (C₁₀H₁₁NO₄, MW: 209.20).
-
1.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic absorption bands for the ester carbonyl groups (around 1730-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C vibrations of the pyridine ring.
-
Purity Assessment and Impurity Profiling
Causality Behind Experimental Choice: The presence of impurities can have a significant impact on the safety and efficacy of the final drug product.[3] Chromatographic techniques are the gold standard for separating and quantifying impurities due to their high resolving power. A stability-indicating method is crucial to ensure that all potential degradation products can be detected.[4][5]
Potential Impurities in 6-(Acetoxymethyl)pyridin-3-yl acetate:
-
Starting Materials: Unreacted 6-(hydroxymethyl)pyridin-3-ol[6], acetic anhydride, or other acetylating agents.
-
By-products of Synthesis: Partially acetylated intermediates, such as 6-(hydroxymethyl)pyridin-3-yl acetate or 6-(acetoxymethyl)pyridin-3-ol.
-
Degradation Products: Hydrolysis of the ester groups to form acetic acid and the corresponding alcohol or diol. Oxidation of the pyridine ring.
Comparison of Analytical Techniques for Purity and Impurity Analysis:
| Technique | Principle | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. Detection is based on the absorption of UV light. | Highly versatile, reproducible, and can be readily validated. Can be used for both qualitative and quantitative analysis of a wide range of compounds. | Requires that the analytes have a UV chromophore. Co-eluting impurities without a chromophore may go undetected. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents. GC-MS provides high sensitivity and specificity for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of MS. | Provides both chromatographic separation and mass information, enabling the identification and quantification of impurities, even at trace levels. | More complex and expensive instrumentation compared to HPLC-UV. Matrix effects can influence ionization and quantification. |
Experimental Protocols:
2.1 Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
-
Chromatographic Conditions (A Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, the sample should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.
-
-
Data Analysis:
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the main peak and from each other.
-
Calculate the percentage of each impurity by area normalization.
-
2.2 Gas Chromatography (GC) for Residual Solvents
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
GC Conditions (Based on USP <467> for residual solvents):
-
Column: A suitable capillary column for residual solvent analysis (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A suitable temperature gradient to separate the expected solvents.
-
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
-
-
Data Analysis:
-
Quantify the residual solvents by comparing the peak areas to those of a standard solution containing known amounts of the solvents.
-
Visualization of the Quality Control Workflow
The following diagram illustrates a comprehensive quality control workflow for 6-(Acetoxymethyl)pyridin-3-yl acetate, from initial identification to final purity assessment.
Caption: A comprehensive quality control workflow for 6-(Acetoxymethyl)pyridin-3-yl acetate.
Logical Relationship between Purity and Impurity Analysis
The relationship between assay (purity) and impurity determination is fundamental to the quality control of any pharmaceutical intermediate. The following diagram illustrates this interconnectedness.
Caption: Logical relationship between assay and impurity determination in quality control.
Conclusion
The quality control of 6-(Acetoxymethyl)pyridin-3-yl acetate is a critical undertaking that requires a multi-pronged analytical approach. By combining spectroscopic techniques for identification with robust, stability-indicating chromatographic methods for purity and impurity assessment, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate. The adoption of a comprehensive QC strategy, as outlined in this guide, not only satisfies regulatory expectations but also builds a strong foundation for the successful development of safe and effective medicines.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link][9]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3B (R2): Impurities in New Drug Products.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients.
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][3]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link][10]
-
Q1 Scientific. (2017, September 21). Forced Degradation studies for Drug Substances and Drug Products. [Link][3]
-
Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][8]
-
Sielc.com. HPLC Separation of Pyridinecarboxylic Acids. [Link][11]
-
Tejero, I., et al. (2013). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry. [Link][9]
-
Gsrs.ncats.nih.gov. 6-(HYDROXYMETHYL)PYRIDIN-3-OL. [Link]
-
El-Gindy, A., et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link][4]
-
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link][12]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][5]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link][13]
-
Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry. [Link][1]
Sources
- 1. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]
- 2. visionpublisher.info [visionpublisher.info]
- 3. q1scientific.com [q1scientific.com]
- 4. sfei.org [sfei.org]
- 5. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. biomedres.us [biomedres.us]
- 8. ajpsonline.com [ajpsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. library.dphen1.com [library.dphen1.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. cris.unibo.it [cris.unibo.it]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-(Acetoxymethyl)pyridin-3-yl acetate: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Acetoxymethyl)pyridin-3-yl acetate, a compound that, due to its pyridine and acetate functionalities, requires careful handling. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established safety principles.
The procedural framework outlined herein is built upon the foundational principles of Expertise, Experience, and Trustworthiness. The causality behind each step is explained to ensure a deep understanding of the necessary precautions. Every protocol is designed as a self-validating system, prioritizing safety and regulatory compliance.
Hazard Identification and Risk Assessment
6-(Acetoxymethyl)pyridin-3-yl acetate is a substituted pyridine derivative. Pyridine and its related compounds are generally classified as hazardous waste.[1][2] The primary hazards associated with pyridine-based compounds include flammability, toxicity, and potential for environmental harm if not disposed of correctly.[3][4] Acetate esters can also present hazards, including flammability and irritation. Therefore, a thorough risk assessment is mandatory before handling this compound.
Key Considerations:
-
Toxicity: Pyridine compounds can be harmful if inhaled, ingested, or absorbed through the skin.[5]
-
Flammability: Many organic solvents and reagents, including those with pyridine and acetate groups, are flammable.[6][7]
-
Reactivity: Avoid contact with strong oxidizing agents and strong acids, as this can lead to vigorous and potentially dangerous reactions.[2]
A substance-specific Safety Data Sheet (SDS) is the most critical document for understanding the full hazard profile. If an SDS for 6-(Acetoxymethyl)pyridin-3-yl acetate is not available, data from structurally similar compounds should be used for a preliminary assessment, with the adoption of the most stringent safety precautions.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a combination of engineering controls and appropriate PPE is essential.
Engineering Controls:
All handling and preparation for disposal of 6-(Acetoxymethyl)pyridin-3-yl acetate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] This minimizes the risk of inhalation exposure to vapors.
Personal Protective Equipment (PPE):
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory.[2]
-
Hand Protection: Nitrile or neoprene gloves should be worn.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat should be worn to protect from splashes and spills.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to their full capacity.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[9]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with established protocols.
Step-by-Step Disposal Procedure
Under no circumstances should 6-(Acetoxymethyl)pyridin-3-yl acetate or its waste be disposed of down the drain or in regular solid waste.[2][3]
Waste Collection:
-
Designated Container: Collect all waste containing 6-(Acetoxymethyl)pyridin-3-yl acetate, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.[2]
-
Container Compatibility: The container must be made of a material compatible with organic solvents and pyridine derivatives, such as high-density polyethylene (HDPE) or glass.[3] It must have a secure, sealable lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "6-(Acetoxymethyl)pyridin-3-yl acetate," and any associated hazard symbols (e.g., flammable, toxic).[2]
Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[2]
-
The storage location should be away from sources of ignition, heat, and direct sunlight, and segregated from incompatible materials like strong acids and oxidizers.[2]
Final Disposal:
-
The final disposal of the collected waste must be managed by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
-
Common disposal methods for pyridine-based chemical waste include high-temperature incineration in a rotary kiln (820°-1,600°C) or liquid injection incineration (650°-1,600°C).[1]
Data Presentation
The following table summarizes key information for pyridine, a core structural component of the target compound. This data should be considered as a proxy in the absence of a specific SDS for 6-(Acetoxymethyl)pyridin-3-yl acetate.
| Property | Information | Reference |
| Chemical Class | Pyridine derivative, Acetate ester | N/A |
| Hazard Classification | Considered hazardous waste. | [1][2] |
| Primary Hazards | Flammable, Toxic, Irritant. | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [2] |
| Recommended PPE | Chemical splash goggles, Nitrile/Neoprene gloves, Flame-resistant lab coat. | [2] |
| Disposal Method | Incineration by a licensed waste disposal facility. | [1] |
Visual Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the safe disposal of 6-(Acetoxymethyl)pyridin-3-yl acetate.
Caption: Disposal workflow for 6-(Acetoxymethyl)pyridin-3-yl acetate.
Disclaimer: This guide provides general procedures for the disposal of 6-(Acetoxymethyl)pyridin-3-yl acetate. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste management. Always consult with your Environmental Health & Safety (EHS) department for definitive guidance.
References
-
Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]
- LAB – PREPARATION OF ESTERS. (n.d.). Secondary Science 4 All.
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Ester Disposal. (2008, May 28). Chemtalk. Retrieved from [Link]
- Ester Lab Student Handout. (n.d.). Ms. Kropac.
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. download.basf.com [download.basf.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
